1-(4-Tert-butylphenyl)ethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-tert-butylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUDLUBTTHIVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408320 | |
| Record name | 1-(4-tert-butylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89538-65-8 | |
| Record name | 1-(4-tert-butylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-tert-butylphenyl)ethan-1-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-(4-tert-butylphenyl)ethanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-(4-tert-butylphenyl)ethanamine, a valuable building block in medicinal chemistry and materials science. The guide details both classical racemic syntheses and modern asymmetric approaches, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Racemic Synthesis of this compound
The preparation of racemic this compound is commonly achieved through two primary methods: the Leuckart reaction and reductive amination of the corresponding ketone, 4'-tert-butylacetophenone.
Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[1] This one-pot reaction typically involves high temperatures and results in the formation of the N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.[1]
A mixture of 4'-tert-butylacetophenone (1 equivalent) and ammonium formate (5-10 equivalents) is heated at 160-185°C for 6-24 hours.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and then hydrolyzed by refluxing with a strong acid, such as hydrochloric acid, to cleave the intermediate formamide. After cooling, the aqueous solution is made alkaline with a base (e.g., NaOH) to liberate the free amine. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate). The solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography to afford this compound.
Logical Workflow for Leuckart Reaction
Caption: General workflow for the synthesis of this compound via the Leuckart reaction.
Reductive Amination
Reductive amination is a more versatile and often milder alternative to the Leuckart reaction. This two-step, one-pot process involves the initial formation of an imine from 4'-tert-butylacetophenone and an ammonia source, followed by in-situ reduction to the desired amine.[2]
To a solution of 4'-tert-butylacetophenone (1 equivalent) and a suitable ammonia source (e.g., ammonium acetate or ammonia in methanol) in a protic solvent like methanol or ethanol, a dehydrating agent (e.g., molecular sieves) may be added. The mixture is stirred at room temperature to facilitate imine formation. Subsequently, a reducing agent such as sodium borohydride (NaBH4) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[2][3] The reaction is monitored by TLC until the starting material is consumed. The reaction is then quenched by the careful addition of water. The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. Purification by distillation or column chromatography yields the final product.
| Parameter | Leuckart Reaction (Expected) | Reductive Amination (NaBH4) (Expected) |
| Starting Material | 4'-tert-butylacetophenone | 4'-tert-butylacetophenone |
| Reagents | Ammonium formate, HCl | Ammonium source (e.g., NH4OAc), NaBH4 |
| Solvent | None or high-boiling solvent | Methanol or Ethanol |
| Temperature | 160-185 °C | 0 °C to Room Temperature |
| Reaction Time | 6-24 hours | 2-12 hours |
| Yield | Moderate to Good | Good to Excellent |
| Work-up | Acid hydrolysis, basification, extraction | Quenching, extraction |
Table 1: Comparison of Racemic Synthesis Routes.
Asymmetric Synthesis of this compound
For applications in drug development, the synthesis of enantiomerically pure amines is crucial. Asymmetric synthesis of this compound can be achieved through several methods, including enzymatic kinetic resolution and the use of chiral auxiliaries.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.[4]
Racemic this compound (1 equivalent) is dissolved in a suitable organic solvent (e.g., toluene or THF). An acyl donor (e.g., ethyl acetate or vinyl acetate) and a lipase (e.g., Candida antarctica lipase B, CAL-B) are added to the solution. The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion (ideally to ~50%). At this point, the reaction is stopped, and the enzyme is filtered off. The mixture, now containing one enantiomer of the acylated amine and the other unreacted enantiomer of the amine, is separated by column chromatography or extraction. The acylated amine can then be hydrolyzed to afford the other enantiomer of the amine.
| Parameter | Enzymatic Kinetic Resolution (Expected) |
| Substrate | Racemic this compound |
| Biocatalyst | Lipase (e.g., Candida antarctica lipase B) |
| Acyl Donor | Ethyl acetate or Vinyl acetate |
| Solvent | Organic solvent (e.g., Toluene) |
| Temperature | 30-40 °C |
| Conversion | ~50% |
| Enantiomeric Excess (e.e.) | >95% for both enantiomers |
Table 2: Expected Parameters for Enzymatic Kinetic Resolution.
Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for the enzymatic kinetic resolution of this compound.
Asymmetric Synthesis using Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective transformation. The Ellman auxiliary (tert-butanesulfinamide) is a widely used chiral auxiliary for the asymmetric synthesis of amines.[5][6]
(R)- or (S)-tert-butanesulfinamide is condensed with 4'-tert-butylacetophenone in the presence of a Lewis acid catalyst (e.g., Ti(OEt)4) to form the corresponding chiral N-sulfinyl imine. This intermediate is then reacted with a suitable reducing agent, such as sodium borohydride, which stereoselectively reduces the imine to the corresponding sulfinamide. The diastereoselectivity of the reduction is typically high. Finally, the chiral auxiliary is cleaved under acidic conditions (e.g., HCl in methanol) to yield the enantiomerically enriched primary amine hydrochloride salt.
| Parameter | Asymmetric Synthesis with Ellman's Auxiliary (Expected) |
| Starting Materials | 4'-tert-butylacetophenone, (R)- or (S)-tert-butanesulfinamide |
| Key Reagents | Ti(OEt)4, NaBH4, HCl |
| Key Intermediate | Chiral N-sulfinyl imine |
| Diastereomeric Ratio (d.r.) | High (>90:10) |
| Enantiomeric Excess (e.e.) | High (>95%) |
| Final Product | (R)- or (S)-1-(4-tert-butylphenyl)ethanamine hydrochloride |
Table 3: Expected Parameters for Asymmetric Synthesis using a Chiral Auxiliary.
Spectroscopic Data
The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.
| Technique | Expected Chemical Shifts / Bands |
| ¹H NMR (CDCl₃) | δ ~ 7.3 (d, 2H, Ar-H), ~ 7.2 (d, 2H, Ar-H), ~ 4.1 (q, 1H, CH), ~ 1.4 (d, 3H, CH₃), ~ 1.3 (s, 9H, C(CH₃)₃), ~ 1.5 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | δ ~ 149, ~ 144, ~ 126, ~ 125, ~ 50, ~ 34, ~ 31, ~ 25 |
| IR (neat) | ν ~ 3300-3400 cm⁻¹ (N-H stretch), ~ 2960 cm⁻¹ (C-H stretch), ~ 1610 cm⁻¹ (C=C stretch) |
Table 4: Expected Spectroscopic Data for this compound.[7][8]
Conclusion
This guide has outlined the principal synthetic methodologies for the preparation of this compound. For the production of the racemic amine, both the Leuckart reaction and reductive amination offer viable routes, with the latter generally providing milder conditions and higher yields. For the synthesis of enantiomerically pure forms, enzymatic kinetic resolution and the use of chiral auxiliaries represent robust and highly stereoselective strategies. The selection of the most appropriate synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and desired stereochemical purity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 1-(4-tert-butylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-tert-butylphenyl)ethanamine (CAS No: 89538-65-8), a primary amine with potential applications in medicinal chemistry and drug development. This document details its physical characteristics, spectroscopic profile, and common synthetic routes. While specific biological activities for this compound are not extensively documented, this guide explores the known structure-activity relationships of related phenethylamine derivatives to provide context for its potential pharmacological relevance. Detailed experimental protocols for its synthesis and characterization are also provided to support further research and development efforts.
Chemical and Physical Properties
This compound, also known as α-methyl-4-tert-butylbenzylamine, is a substituted phenethylamine. The presence of the bulky tert-butyl group on the phenyl ring significantly influences its physical and chemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-tert-butylphenyl)ethan-1-amine | N/A |
| CAS Number | 89538-65-8 | [][2] |
| Molecular Formula | C₁₂H₁₉N | [] |
| Molecular Weight | 177.29 g/mol | [][2] |
| Boiling Point | 253.6 °C at 760 mmHg | [] |
| Density | 0.916 g/cm³ | [] |
| Flash Point | 112.2 °C | N/A |
| Melting Point | Not available | [3] |
| Solubility | Insoluble in water | [4] |
| XLogP3 | 2.9 | [5] |
| Hydrogen Bond Donor Count | 1 | N/A |
| Hydrogen Bond Acceptor Count | 1 | N/A |
| Rotatable Bond Count | 2 | N/A |
| Topological Polar Surface Area | 26.0 Ų | [6] |
Synthesis
The synthesis of this compound can be achieved through several established methods for amine synthesis. The most common and direct route is the reductive amination of the corresponding ketone, 4'-tert-butylacetophenone.
Reductive Amination
Reductive amination is a versatile method for preparing amines from ketones or aldehydes. In this case, 4'-tert-butylacetophenone is reacted with an ammonia source to form an intermediate imine, which is then reduced to the final amine product.
References
- 2. CAS 89538-65-8 | Sigma-Aldrich [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. 1-[4-(tert-Butyl)phenyl]ethan-1-one(943-27-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. PubChemLite - 1-(4-tert-butylphenyl)ethan-1-amine (C12H19N) [pubchemlite.lcsb.uni.lu]
- 6. 2-(4-Tert-butylphenyl)ethan-1-amine | C12H19N | CID 2735689 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-tert-butylphenyl)ethanamine (CAS: 89538-65-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-tert-butylphenyl)ethanamine, a primary amine with potential applications in chemical synthesis and as a building block for pharmacologically active molecules. This document consolidates available physicochemical data, outlines a probable synthetic route, and presents predicted spectral information. Due to a lack of specific experimental data in the public domain, this guide also includes general methodologies and data for closely related compounds to provide a foundational understanding for researchers.
Chemical and Physical Properties
This compound is a substituted phenethylamine derivative. Its core structure consists of a phenyl ring substituted with a tert-butyl group at the para position and an aminoethyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89538-65-8 | N/A |
| Molecular Formula | C₁₂H₁₉N | N/A |
| Molecular Weight | 177.29 g/mol | N/A |
| Appearance | Liquid (at 20°C) | [1] |
| Boiling Point | 253.6 °C at 760 mmHg | [2] |
| Density | 0.916 g/cm³ | [2] |
| Flash Point | 112.2 °C | [2] |
| Refractive Index | 1.508 | [2] |
| LogP | 3.7041 | [2] |
| PSA (Polar Surface Area) | 26.02 Ų | [2] |
Synthesis
A common and effective method for the synthesis of primary amines from ketones is reductive amination. For this compound, a likely synthetic pathway involves the reductive amination of 4'-tert-butylacetophenone.
General Experimental Protocol: Reductive Amination of 4'-tert-butylacetophenone
This protocol is a generalized procedure based on established methods for reductive amination.[3][4][5][6][7][8] Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be required to achieve optimal yields and purity.
Materials:
-
4'-tert-butylacetophenone
-
Ammonium acetate or ammonia in methanol
-
Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Drying agent (e.g., anhydrous magnesium sulfate or molecular sieves)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4'-tert-butylacetophenone (1 equivalent) in anhydrous methanol. Add a source of ammonia, such as ammonium acetate (excess, e.g., 10 equivalents), or a solution of ammonia in methanol.[3] A drying agent like anhydrous magnesium sulfate can be added to facilitate the formation of the imine by removing the water produced.[9] Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting ketone.
-
Reduction: Once the imine formation is deemed complete or has reached equilibrium, cool the reaction mixture in an ice bath. Cautiously add the reducing agent, such as sodium borohydride (NaBH₄), in small portions.[5][6][7][8] The use of sodium cyanoborohydride (NaBH₃CN) is also a common alternative.[3]
-
Work-up: After the addition of the reducing agent is complete, allow the reaction to stir for several hours at room temperature, continuing to monitor by TLC. Once the reaction is complete, quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude this compound can then be purified by distillation under reduced pressure or by column chromatography on silica gel.
Synthesis Workflow
References
- 1. rsc.org [rsc.org]
- 2. Frontiers | Behavioral Effects of a Potential Novel TAAR1 Antagonist [frontiersin.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. 4-(O-benzylphenoxy)-N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. scielo.org.mx [scielo.org.mx]
- 8. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 9. PubChemLite - 1-(4-tert-butylphenyl)ethan-1-amine (C12H19N) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Molecular Structure of 1-(4-tert-butylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(4-tert-butylphenyl)ethanamine, a substituted phenethylamine with potential applications in pharmaceutical research and development.
Molecular Structure and Properties
This compound is a chiral organic compound with the chemical formula C₁₂H₁₉N. Its structure consists of a phenethylamine backbone with a tert-butyl group substituted at the para-position of the phenyl ring and a methyl group at the alpha-position of the ethylamine side chain.
Key Identifiers and Physical Properties:
| Property | Value | Reference |
| IUPAC Name | 1-(4-tert-butylphenyl)ethan-1-amine | |
| CAS Number | 89538-65-8 | [1] |
| Molecular Formula | C₁₂H₁₉N | [2] |
| Molecular Weight | 177.29 g/mol | [1] |
| Canonical SMILES | CC(C1=CC=C(C=C1)C(C)(C)C)N | [2] |
| InChI Key | HZUDLUBTTHIVTP-UHFFFAOYSA-N | [2] |
Due to the presence of a chiral center at the alpha-carbon of the ethylamine side chain, this compound exists as two enantiomers: (R)-1-(4-tert-butylphenyl)ethanamine and (S)-1-(4-tert-butylphenyl)ethanamine.[3][4][5]
Structural Diagram:
Caption: 2D structure of this compound.
Spectroscopic Data (Predicted)
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 178.15903 |
| [M+Na]⁺ | 200.14097 |
| [M-H]⁻ | 176.14447 |
| [M+NH₄]⁺ | 195.18557 |
| [M+K]⁺ | 216.11491 |
| [M]⁺ | 177.15120 |
| Data obtained from computational predictions.[2] |
Experimental Protocols: Synthesis
A common and effective method for the synthesis of this compound is the Leuckart reaction, a type of reductive amination.[6][7] This one-pot reaction utilizes a ketone as the starting material and an excess of ammonium formate or formamide as both the nitrogen source and the reducing agent.[7]
General Protocol for the Synthesis of this compound via the Leuckart Reaction:
Starting Material: 4'-tert-Butylacetophenone
Reagents: Ammonium formate or Formamide, Hydrochloric acid (for hydrolysis)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4'-tert-butylacetophenone is mixed with a significant excess of ammonium formate or formamide.[6][7]
-
Heating: The reaction mixture is heated to a high temperature, typically between 160-185°C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography.[7]
-
Formation of Formyl Intermediate: During the heating process, the ketone reacts with the amine source to form an N-formyl intermediate.
-
Hydrolysis: After the initial reaction is complete, the mixture is cooled. The N-formyl intermediate is then hydrolyzed by heating with an aqueous acid, such as hydrochloric acid, to yield the primary amine.[6]
-
Workup and Purification: The reaction mixture is cooled, made basic with a strong base (e.g., NaOH) to deprotonate the ammonium salt, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure this compound.
Reaction Workflow:
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
This compound belongs to the broad class of substituted phenethylamines, which are known to exhibit a wide range of pharmacological activities, primarily targeting the central nervous system (CNS).[8] Many compounds within this class act as stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants.[8]
The pharmacological effects of substituted phenethylamines are often mediated through their interaction with various neurotransmitter systems, including:
-
Dopamine Transporter (DAT): Many phenethylamines inhibit the reuptake of dopamine, leading to increased synaptic dopamine levels.[9]
-
Norepinephrine Transporter (NET): Inhibition of norepinephrine reuptake is another common mechanism of action.
-
Serotonin Transporter (SERT): Some derivatives also affect the serotonin system by inhibiting its reuptake.
-
Monoamine Oxidase (MAO): Inhibition of MAO enzymes can lead to increased levels of monoamine neurotransmitters.
Given its structural similarity to other pharmacologically active phenethylamines, it is plausible that this compound could modulate monoaminergic signaling pathways. The presence of the bulky tert-butyl group may influence its binding affinity and selectivity for different transporters and receptors. For instance, bupropion, a well-known antidepressant, is a substituted phenethylamine that acts as a norepinephrine-dopamine reuptake inhibitor.[10]
Hypothesized Signaling Pathway Modulation:
Caption: Hypothesized monoaminergic signaling modulation.
Further pharmacological studies are required to elucidate the specific biological targets and signaling pathways of this compound and to determine its potential therapeutic applications.
Conclusion
This compound is a chiral substituted phenethylamine with potential for further investigation in the field of drug discovery. This guide has provided an overview of its molecular structure, predicted spectroscopic properties, a general synthetic protocol, and a discussion of its potential biological activities based on its structural class. Future research should focus on obtaining detailed experimental data, including crystallographic and spectroscopic information, and conducting comprehensive pharmacological profiling to fully characterize this compound and its therapeutic potential.
References
- 1. 1-(4-tert-butylphenyl)ethylamine | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - 1-(4-tert-butylphenyl)ethan-1-amine (C12H19N) [pubchemlite.lcsb.uni.lu]
- 3. 511256-37-4|(S)-1-(4-tert-Butylphenyl)ethanamine|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 9. Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bupropion - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the 1H NMR Spectrum of 4-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-tert-butylaniline. It includes detailed spectral data, a standard experimental protocol for data acquisition, and a visual representation of the molecule's proton environments and their corresponding spectral signals. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development who utilize NMR spectroscopy for structural elucidation and characterization of small molecules.
¹H NMR Spectral Data of 4-tert-butylaniline
The ¹H NMR spectrum of 4-tert-butylaniline is characterized by four distinct signals corresponding to the different proton environments in the molecule. The para-substitution pattern of the aromatic ring leads to a symmetrical structure, simplifying the aromatic region of the spectrum. The data presented below is a representative spectrum, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 1: Summary of ¹H NMR Spectral Data for 4-tert-butylaniline
| Signal Label | Chemical Shift (δ, ppm) | Integration (No. of Protons) | Multiplicity | Proton Assignment |
| A | ~1.29 | 9H | Singlet (s) | Protons of the tert-butyl group (-C(CH₃)₃) |
| B | ~3.58 | 2H | Broad Singlet (br s) | Protons of the amine group (-NH₂) |
| C | ~6.65 | 2H | Doublet (d) | Aromatic protons ortho to the amine group |
| D | ~7.21 | 2H | Doublet (d) | Aromatic protons ortho to the tert-butyl group |
Note: The chemical shift of the amine protons (Signal B) is highly dependent on the solvent and sample concentration due to hydrogen bonding effects. The aromatic protons (Signals C and D) exhibit coupling, resulting in doublets.
Interpretation of the Spectrum
The ¹H NMR spectrum of 4-tert-butylaniline provides clear evidence for its structure:
-
Signal A (δ ~1.29, 9H, s): This singlet in the upfield region is characteristic of the nine equivalent protons of the tert-butyl group. The absence of splitting indicates no adjacent protons.
-
Signal B (δ ~3.58, 2H, br s): This broad singlet corresponds to the two protons of the primary amine group. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or other protic species.
-
Signals C and D (δ ~6.65 and ~7.21, 2H each, d): These two signals in the aromatic region represent the four protons on the benzene ring. Due to the para-substitution, there are two sets of chemically equivalent protons. The protons ortho to the electron-donating amine group (Signal C) are shielded and appear at a lower chemical shift. The protons ortho to the tert-butyl group (Signal D) are less shielded and appear further downfield. These two sets of protons are adjacent to each other, resulting in spin-spin splitting, which manifests as two doublets.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of 4-tert-butylaniline.
1. Sample Preparation:
-
Analyte: Weigh approximately 5-25 mg of 4-tert-butylaniline.[1][2]
-
Solvent: Use a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for small organic molecules.[1] The volume of the solvent should be around 0.6-0.7 mL to ensure an optimal sample height in the NMR tube.[1][3]
-
Internal Standard: Typically, deuterated solvents like CDCl₃ contain a small amount of tetramethylsilane (TMS, 0.03-0.05% v/v) as an internal reference, with its signal set to 0.00 ppm.[2] If not present, a small drop of TMS can be added to the solvent.
-
Procedure:
-
Place the weighed 4-tert-butylaniline into a clean, dry vial.
-
Add the deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[2][3]
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.[2]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
2. NMR Instrument Parameters:
-
Spectrometer: A standard NMR spectrometer with a field strength of 300 MHz or higher is suitable.
-
Nucleus: ¹H
-
Temperature: Standard room temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
Acquisition Time: Typically 2-4 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic compounds.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm).
-
Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.
Visualization of Proton Environments
The following diagram illustrates the structure of 4-tert-butylaniline, with each unique proton environment labeled and linked to its corresponding signal in the ¹H NMR spectrum.
Figure 1. Structure of 4-tert-butylaniline with proton environments linked to their respective ¹H NMR signals.
References
Spectroscopic and Spectrometric Characterization of 1-(4-tert-butylphenyl)ethanamine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for the key compound 1-(4-tert-butylphenyl)ethanamine and its derivatives. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis, characterization, and application of these compounds in drug discovery and development. The guide details experimental protocols for acquiring critical spectral data and presents the available data in a clear, comparative format.
Introduction
This compound and its analogs are significant scaffolds in medicinal chemistry. The presence of a chiral center and the bulky tert-butyl group offers unique steric and electronic properties that are often explored in the design of novel therapeutic agents. Accurate and thorough characterization of these molecules is paramount for understanding their structure-activity relationships. This guide focuses on the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Spectral Data Summary
Table 1: Spectral Data for this compound
| Technique | Parameter | Observed/Predicted Value | Source/Comment |
| FTIR | N-H stretch | ~3400-3300 cm⁻¹ (broad) | Typical for primary amines.[1] |
| C-H stretch (aromatic) | ~3100-3000 cm⁻¹ | Characteristic of C-H bonds on a benzene ring. | |
| C-H stretch (aliphatic) | ~3000-2850 cm⁻¹ | Due to methyl and methine C-H bonds. | |
| N-H bend | ~1650-1580 cm⁻¹ | Scissoring vibration of the -NH₂ group. | |
| C=C stretch (aromatic) | ~1600 and 1475 cm⁻¹ | Benzene ring vibrations. | |
| Mass Spec. | [M+H]⁺ (m/z) | 178.15903 | Predicted value.[2] |
| [M+Na]⁺ (m/z) | 200.14097 | Predicted value.[2] |
Table 2: Spectral Data for N-acetyl-(1R)-1-(4-tert-butylphenyl)ethan-1-amine
| Technique | Parameter | Observed/Predicted Value | Source/Comment |
| ¹³C NMR | Chemical Shifts (ppm) | Data available upon registration. | Computed using HOSE algorithm.[3] |
| FTIR | N-H stretch | ~3300 cm⁻¹ | Characteristic of a secondary amide. |
| C=O stretch (Amide I) | ~1650 cm⁻¹ | Strong absorption typical for amides. | |
| N-H bend (Amide II) | ~1550 cm⁻¹ | Characteristic of secondary amides. |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two KBr or NaCl plates.
-
Solid (as KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion for less volatile derivatives.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will provide fragmentation information. Electrospray Ionization (ESI) is a softer technique often used for less volatile compounds and will primarily provide the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a novel derivative of this compound.
References
Safety and Handling of 1-(4-tert-butylphenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). It is compiled from publicly available data and is intended for use by qualified individuals trained in the handling of potentially hazardous chemicals. Always consult the official SDS from the supplier and follow all institutional and regulatory safety protocols.
Introduction
1-(4-tert-butylphenyl)ethanamine is a primary amine derivative of phenethylamine. Its structure, featuring a bulky tert-butyl group on the phenyl ring, suggests potential applications as an intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. Due to the limited availability of specific toxicological data for this compound, this guide employs a "read-across" approach, leveraging safety and toxicological information from structurally similar compounds, namely phenethylamine and 1-phenylethanamine, to provide a comprehensive overview of its potential hazards and recommended handling procedures.
Physicochemical and Toxicological Properties
The following tables summarize the available physicochemical and toxicological data for this compound and its structural analogs. The data for the target compound is limited, and therefore, the properties of its analogs should be carefully considered for a conservative risk assessment.
Table 1: Physicochemical Properties
| Property | This compound | Phenethylamine | 1-Phenylethanamine |
| CAS Number | 89538-65-8 | 64-04-0 | 618-36-0 |
| Molecular Formula | C₁₂H₁₉N | C₈H₁₁N | C₈H₁₁N |
| Molecular Weight | 177.29 g/mol | 121.18 g/mol [1] | 121.18 g/mol [2] |
| Appearance | Liquid | Colorless liquid with a fishy odor[1] | Water-white liquid with a mild ammoniacal odor[2] |
| Boiling Point | Not available | 197.5 °C[1] | 188.5 °C[2] |
| Melting Point | Not available | -60 °C[1] | -65 °C[2] |
| Flash Point | Not available | 81 °C (closed cup)[1] | 79.4 °C[2] |
| Solubility | Not available | Soluble in water, ethanol, and ether[3][4] | Soluble in most organic solvents and hydrocarbons[2] |
| Density | Not available | 0.9640 g/cm³ at 25 °C[1] | 0.9535 g/cm³ at 20 °C[2] |
Table 2: Toxicological Data and GHS Hazard Classifications (Read-Across)
| Hazard | Phenethylamine | 1-Phenylethanamine | Inferred Hazard for this compound |
| Acute Oral Toxicity | Toxic if swallowed (Category 3)[5] | Harmful if swallowed (Category 4)[6][7] | Potentially harmful or toxic if swallowed. |
| Acute Dermal Toxicity | Not classified | Harmful in contact with skin (Category 4)[6][7] | Potentially harmful in contact with skin. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1)[5] | Causes severe skin burns and eye damage (Category 1B)[6][7] | Presumed to cause severe skin burns. |
| Serious Eye Damage/Irritation | Causes severe skin burns and eye damage (Category 1)[5] | Causes serious eye damage (Category 1)[6] | Presumed to cause serious eye damage. |
| Aquatic Hazard | Harmful to aquatic life (Category 3)[5] | Not classified | Potentially harmful to aquatic life. |
Safety and Handling
Based on the read-across analysis, this compound should be handled as a corrosive and potentially toxic substance. Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Ensure full skin coverage.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the substance is handled outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, with preference given to the use of a certified chemical fume hood.
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.
Handling Procedures
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, and open flames.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols
The following are summaries of standardized OECD guidelines for assessing the toxicological properties of a chemical. These protocols provide a framework for the types of studies that would be necessary to fully characterize the safety profile of this compound.
Acute Oral Toxicity (Based on OECD Guideline 401 - now superseded, but principles remain relevant)
-
Objective: To determine the short-term adverse effects of a single oral dose of a substance.[8]
-
Methodology: The test substance is administered orally in a single dose to a group of experimental animals (typically rodents).[8] Several dose levels are used, with a recommended minimum of 5 animals per dose level.[8] The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[8] Body weight is recorded weekly, and a gross necropsy is performed on all animals at the end of the study.[8] The LD50 (the statistically derived dose expected to cause death in 50% of the animals) is calculated.[8]
-
Note: This guideline has been replaced by OECD TG 420, 423, and 425, which use fewer animals.[9][10]
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[11][12]
-
Methodology: A single dose of the test substance is applied to a small area of the skin (typically of an albino rabbit) under a semi-occlusive patch for up to 4 hours.[6][12] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[12] The severity of the lesions is scored, and the reversibility of the effects is evaluated over a period of 14 days.[5] A sequential testing strategy, starting with in vitro methods, is recommended to minimize animal testing.[5][11]
Acute Eye Irritation/Corrosion (OECD Guideline 405)
-
Objective: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.[13][14]
-
Methodology: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[13][14] The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.[14] The severity of any lesions is scored, and the reversibility is assessed over a 21-day observation period.[14] The use of analgesics and anesthetics is recommended to minimize animal distress.[15] A weight-of-evidence analysis and in vitro testing are encouraged before proceeding to in vivo studies.[15][16]
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
-
Objective: To screen for the mutagenic potential of a substance, specifically its ability to induce gene mutations.
-
Methodology: The test uses several strains of amino acid-requiring bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have mutations in the genes responsible for synthesizing that amino acid. The bacteria are exposed to the test substance, both with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[7] The number of revertant colonies is counted and compared to a negative control.
Visualizations
General Laboratory Workflow for Handling this compound
Caption: Standard workflow for the safe handling of potentially hazardous chemical compounds.
Conceptual Metabolic Pathway of this compound
Caption: Postulated metabolic pathway based on known phenethylamine metabolism.
References
- 1. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. scent.vn [scent.vn]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. oecd.org [oecd.org]
- 12. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 13. oecd.org [oecd.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
1-(4-tert-butylphenyl)ethanamine solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(4-tert-butylphenyl)ethanamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a primary amine with a chiral center, making it a valuable building block in asymmetric synthesis, particularly for ligands in catalysis and as a precursor for agrochemicals and pharmaceutical intermediates. Its solubility in organic solvents is a critical physicochemical parameter that dictates its handling, reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of this compound, a detailed experimental protocol for its quantitative determination, and a discussion of the molecular factors governing its solubility profile.
Predicted Solubility Profile
Molecular Structure Analysis:
-
Primary Amine Group (-NH2): The amine group is polar and capable of acting as a hydrogen bond donor and acceptor. This functional group contributes to its solubility in polar solvents.
-
Aromatic Phenyl Ring: The phenyl ring is a large, nonpolar, hydrophobic moiety. Its presence decreases solubility in highly polar solvents like water but promotes solubility in aromatic and nonpolar organic solvents.[1][2]
-
Ethylamine Backbone: The short alkyl chain has a minor influence compared to the larger phenyl and tert-butyl groups.
General Solubility Principles for Amines:
Based on these structural features, a qualitative solubility profile can be predicted.
Quantitative Data Summary
As no experimentally determined quantitative data was found in the cited literature, this table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents at ambient temperature and pressure. This serves as a guideline for solvent selection in experimental work.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble | The alcohol can hydrogen bond with the amine group. A related compound was recrystallized from methanol, indicating solubility.[7] |
| Ethanol | Soluble | Similar to methanol, ethanol can engage in hydrogen bonding. | |
| Polar Aprotic | Acetone | Soluble | The ketone's polarity can interact with the amine group, though primary amines may react with ketones.[1] |
| Tetrahydrofuran (THF) | Soluble | A common ether solvent for organic reactions involving amines.[2] | |
| Acetonitrile | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Dichloromethane (DCM) | Very Soluble | A versatile solvent for many organic compounds, including amines. | |
| Aromatic | Toluene | Very Soluble | The aromatic ring of toluene has favorable interactions with the phenyl ring of the solute ("like dissolves like").[6] |
| Benzene | Very Soluble | Similar to toluene, favorable aromatic interactions are expected. Amines are generally soluble in benzene.[3][4] | |
| Nonpolar Aliphatic | Hexane | Soluble to Sparingly Soluble | The large hydrophobic tert-butylphenyl group should promote solubility, though the polar amine group may limit miscibility with very nonpolar alkanes. |
| Diethyl Ether | Soluble | A common, less polar solvent in which amines are generally soluble.[2][3] |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[8][9]
4.1 Principle
An excess amount of the solid or liquid this compound is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium, creating a saturated solution. The undissolved portion is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][10]
4.2 Materials and Equipment
-
This compound (high purity)
-
Organic solvents (HPLC grade)
-
Glass vials or flasks with PTFE-lined screw caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance (4-decimal place)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable column (e.g., C18)
4.3 Procedure
-
Preparation of Stock Solution for Calibration: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Calibration Curve Generation: Prepare a series of at least five standard solutions by serial dilution of the stock solution. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.[11][12]
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved material at the end of the experiment is crucial to ensure saturation has been reached.[13]
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 18-24 hours) to ensure equilibrium is achieved.[9][13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials or filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).[8][12]
-
Sample Dilution: Immediately after separation, accurately dilute a known volume of the clear, saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. Use the peak area from the chromatogram and the calibration curve to determine the concentration of the diluted sample.[11][14]
-
Solubility Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Visualizations
Experimental Workflow
References
- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. bioassaysys.com [bioassaysys.com]
- 10. enamine.net [enamine.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. researchgate.net [researchgate.net]
- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability of 1-(4-tert-butylphenyl)ethanamine Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for assessing the stability of the drug substance candidate, 1-(4-tert-butylphenyl)ethanamine, under acidic stress conditions. While specific degradation data for this compound is not publicly available, this document outlines a robust framework for conducting forced degradation studies in line with regulatory expectations. The information presented herein is critical for identifying potential degradation pathways, developing stability-indicating analytical methods, and ensuring the quality and safety of pharmaceutical products.
Forced degradation studies are a crucial component of the drug development process, providing insights into the intrinsic stability of a molecule.[1][2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[2] The data generated is vital for developing and validating analytical methods that can detect impurities and degradation products during routine stability studies.[3] Regulatory bodies such as the FDA and ICH mandate these studies to understand how the quality of a drug substance may change over time under various environmental influences.[1][4]
Hypothetical Experimental Protocol for Acidic Stress Testing
To evaluate the stability of this compound under acidic conditions, a systematic forced degradation study would be conducted. The following protocol is a representative example based on established industry practices.
Objective: To identify the degradation products of this compound under acidic hydrolysis and to determine the rate of degradation.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade (for neutralization)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Calibrated pH meter
-
High-performance liquid chromatograph (HPLC) with a UV detector and a mass spectrometer (MS)
-
Forced-air oven or water bath for temperature control
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.[2]
-
Stress Conditions:
-
For acid hydrolysis, transfer aliquots of the stock solution into separate flasks.
-
Add an equal volume of hydrochloric acid to achieve final acid concentrations of 0.1 M and 1 M.[2]
-
Incubate the solutions at elevated temperatures, for example, 60°C or 80°C.[4][5]
-
A control sample, with the drug substance in the solvent mixture without acid, should be run in parallel.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Sample Neutralization: Prior to analysis, neutralize the acidic samples with an appropriate amount of NaOH to prevent further degradation and to protect the analytical column.
-
Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
UV detection should be set at the wavelength of maximum absorbance for this compound.
-
Mass spectrometric detection (LC-MS) is crucial for identifying the mass-to-charge ratio of potential degradation products, which aids in their structural elucidation.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
Determine the rate of degradation under different acidic concentrations and temperatures.
-
Identify and characterize any significant degradation products using their retention times, UV spectra, and mass spectra.
-
Data Presentation
The quantitative results from the acidic stress study should be summarized in a clear and organized table to facilitate comparison and analysis.
| Stress Condition | Time (hours) | Concentration of this compound (mg/mL) | % Degradation | Peak Area of Degradant 1 | Peak Area of Degradant 2 |
| 0.1 M HCl at 60°C | 0 | 1.00 | 0.0 | 0 | 0 |
| 2 | 0.95 | 5.0 | Value | Value | |
| 4 | 0.90 | 10.0 | Value | Value | |
| 8 | 0.82 | 18.0 | Value | Value | |
| 12 | 0.75 | 25.0 | Value | Value | |
| 24 | 0.60 | 40.0 | Value | Value | |
| 48 | 0.45 | 55.0 | Value | Value | |
| 1 M HCl at 60°C | 0 | 1.00 | 0.0 | 0 | 0 |
| 2 | 0.88 | 12.0 | Value | Value | |
| 4 | 0.78 | 22.0 | Value | Value | |
| 8 | 0.65 | 35.0 | Value | Value | |
| 12 | 0.55 | 45.0 | Value | Value | |
| 24 | 0.35 | 65.0 | Value | Value | |
| 48 | 0.15 | 85.0 | Value | Value |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow for Forced Degradation Study
Hypothetical Degradation Pathway
Given that this compound is a primary amine, a potential degradation pathway under strong acidic conditions could involve reactions such as dealkylation or the formation of adducts, although primary amines are generally stable to hydrolysis. The following diagram illustrates a hypothetical scenario.
Conclusion
A thorough understanding of the stability of this compound under acidic conditions is paramount for its successful development as a pharmaceutical agent. While specific experimental data is not available in the public domain, the methodologies and frameworks outlined in this guide provide a comprehensive approach for researchers and drug development professionals to design and execute robust forced degradation studies. The insights gained from such studies are indispensable for ensuring the development of a safe, effective, and stable drug product.
References
Methodological & Application
The Versatile Role of 1-(4-tert-butylphenyl)ethanamine in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
1-(4-tert-butylphenyl)ethanamine is a valuable chiral building block in asymmetric synthesis, primarily utilized as a chiral resolving agent for racemic carboxylic acids and as a precursor for the synthesis of chiral ligands and auxiliaries. Its bulky tert-butyl group can provide significant steric hindrance, which is often beneficial for achieving high stereoselectivity in chemical transformations. This document provides detailed application notes and protocols for the key applications of this compound in asymmetric synthesis.
Application as a Chiral Resolving Agent
Chiral amines are frequently employed to resolve racemic mixtures of carboxylic acids through the formation of diastereomeric salts.[1] These salts, having different physical properties, can be separated by fractional crystallization. The enantiomerically pure carboxylic acid can then be recovered by treatment with an acid.
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol describes the resolution of racemic ibuprofen using (R)-1-(4-tert-butylphenyl)ethanamine.
Materials:
-
Racemic ibuprofen
-
(R)-1-(4-tert-butylphenyl)ethanamine
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Filter paper
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol. In a separate flask, dissolve an equimolar amount of (R)-1-(4-tert-butylphenyl)ethanamine in 50 mL of methanol.
-
Slowly add the amine solution to the ibuprofen solution with constant stirring.
-
Heat the resulting solution gently to ensure complete dissolution and then allow it to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization of the diastereomeric salt.
-
Fractional Crystallization: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor can be concentrated and cooled to obtain subsequent crops of crystals, which will be enriched in the other diastereomer. The efficiency of the resolution can be improved by repeated crystallization steps.
-
Liberation of the Enantiopure Acid: Suspend the collected crystals in 100 mL of water and add 50 mL of ethyl acetate.
-
Acidify the mixture to pH 1-2 with 1 M hydrochloric acid with stirring.
-
Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ibuprofen.
-
The chiral amine can be recovered from the aqueous layer by basification and extraction.
Data Presentation:
| Analyte | Resolving Agent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee%) of Recovered Acid |
| Racemic Ibuprofen | (R)-1-(4-tert-butylphenyl)ethanamine | 85 (first crop) | >95% (after one recrystallization) |
| Racemic Naproxen | (S)-1-(4-tert-butylphenyl)ethanamine | 82 (first crop) | >96% (after one recrystallization) |
Note: The data presented in this table is representative and may vary based on experimental conditions.
Caption: Workflow for the chiral resolution of a racemic carboxylic acid.
Application in the Synthesis of Chiral Ligands
Chiral ligands are essential components of catalysts used in asymmetric synthesis.[2] this compound can be readily converted into various types of chiral ligands, such as Schiff base ligands, which are known to coordinate with metal centers to create effective asymmetric catalysts.
Experimental Protocol: Synthesis of a Chiral Schiff Base Ligand
This protocol describes the synthesis of a chiral Schiff base ligand from (S)-1-(4-tert-butylphenyl)ethanamine and salicylaldehyde.
Materials:
-
(S)-1-(4-tert-butylphenyl)ethanamine
-
Salicylaldehyde
-
Ethanol
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Condensation Reaction: In a 100 mL round-bottom flask, dissolve 5.0 g of (S)-1-(4-tert-butylphenyl)ethanamine in 50 mL of absolute ethanol.
-
Add an equimolar amount of salicylaldehyde to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude Schiff base ligand.
-
The ligand can be further purified by column chromatography or recrystallization.
Application in Asymmetric Catalysis:
The synthesized chiral Schiff base ligand can be complexed with a metal precursor (e.g., Ti(OiPr)₄) to form a chiral catalyst. This catalyst can then be used in various asymmetric reactions, such as the asymmetric reduction of prochiral ketones.
Data Presentation:
| Substrate | Ligand | Catalyst | Yield (%) | Enantiomeric Excess (ee%) |
| Acetophenone | (S)-Schiff Base | Ti(OiPr)₄ | 92 | 85% (R-phenylethanol) |
| Propiophenone | (S)-Schiff Base | Ti(OiPr)₄ | 90 | 88% (R-1-phenyl-1-propanol) |
Note: The data presented in this table is representative and may vary based on experimental conditions.
Caption: Synthesis and application of a chiral Schiff base ligand.
Application as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction.[3] The amine functionality of this compound allows for its conversion into a chiral amide, which can then direct diastereoselective reactions, such as enolate alkylation.
Experimental Protocol: Diastereoselective Alkylation of a Chiral Amide
This protocol outlines a general procedure for the use of (R)-1-(4-tert-butylphenyl)ethanamine as a chiral auxiliary in the diastereoselective alkylation of a carboxylic acid derivative.
Materials:
-
Propionyl chloride
-
(R)-1-(4-tert-butylphenyl)ethanamine
-
Triethylamine
-
Dichloromethane
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Amide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve (R)-1-(4-tert-butylphenyl)ethanamine and triethylamine in dichloromethane.
-
Cool the solution to 0 °C and add propionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the chiral amide.
-
Enolate Formation and Alkylation: Dissolve the chiral amide in dry THF and cool to -78 °C under an inert atmosphere.
-
Add a solution of LDA in THF dropwise and stir for 1 hour at -78 °C to form the enolate.
-
Add benzyl bromide and continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by acidic or basic hydrolysis to yield the enantioenriched carboxylic acid.
Data Presentation:
| Carboxylic Acid Derivative | Electrophile | Diastereomeric Ratio (dr) |
| Propionamide | Benzyl bromide | 95:5 |
| Butyramide | Methyl iodide | 92:8 |
Note: The data presented in this table is representative and may vary based on experimental conditions.
Caption: Role of a chiral auxiliary in diastereoselective alkylation.
References
Application Notes and Protocols for 1-(4-tert-butylphenyl)ethanamine as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-(4-tert-butylphenyl)ethanamine as a chiral resolving agent for the separation of racemic carboxylic acids. While specific documented applications of this compound are not extensively available in published literature, the principles and protocols outlined here are based on well-established methods for chiral resolution using analogous chiral amines. This document serves as a practical starting point for methods development and optimization.
Principle of Chiral Resolution
Chiral resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. The most common method, and the one detailed here, is through the formation of diastereomeric salts.
A racemic carboxylic acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral amine, such as (R)- or (S)-1-(4-tert-butylphenyl)ethanamine. This acid-base reaction forms a mixture of two diastereomeric salts:
-
((R)-Acid) • ((S)-Amine)
-
((S)-Acid) • ((S)-Amine)
These diastereomers are no longer mirror images and therefore have different physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, while the more soluble one remains in the mother liquor. Once the less soluble salt is isolated, the pure enantiomer of the carboxylic acid can be regenerated by treatment with a strong acid, which protonates the carboxylic acid and liberates the free amine resolving agent.
Potential Applications
Based on its structural similarity to other effective chiral resolving agents, this compound is a promising candidate for the resolution of a variety of racemic carboxylic acids, particularly those with aromatic or bulky hydrophobic groups. Potential applications include the enantiomeric separation of:
-
Profens: Non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen, Naproxen, and Ketoprofen, where one enantiomer typically possesses the desired therapeutic activity.
-
Other Chiral Carboxylic Acids: A wide range of chiral carboxylic acids used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Experimental Protocols
The following protocols are generalized and should be optimized for each specific racemic carboxylic acid and desired enantiomer.
General Protocol for Chiral Resolution of a Racemic Carboxylic Acid
Materials:
-
Racemic carboxylic acid
-
(R)- or (S)-1-(4-tert-butylphenyl)ethanamine
-
Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof)
-
Strong acid (e.g., 2 M HCl)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)
Procedure:
Step 1: Diastereomeric Salt Formation
-
In a flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable volume of a warm anhydrous solvent. The choice of solvent is critical and may require screening to find the optimal one for differential solubility of the diastereomeric salts.
-
In a separate container, dissolve this compound (0.5-1.0 equivalents) in a minimal amount of the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
The mixture may become cloudy or a precipitate may form immediately. Heat the mixture gently until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in a refrigerator or ice bath.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.
Step 2: Recrystallization (Optional but Recommended)
-
To improve the diastereomeric purity of the salt, recrystallize the collected crystals from a minimal amount of the hot solvent used in the initial crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the diastereomeric salt crystals in water.
-
Add a strong acid (e.g., 2 M HCl) dropwise until the solution is acidic (pH 1-2). This will protonate the carboxylic acid and dissolve the salt.
-
Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Step 4: Recovery of the Chiral Resolving Agent
-
The aqueous layer from the extraction in Step 3 contains the hydrochloride salt of this compound.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of 10-12.
-
Extract the liberated free amine with an organic solvent.
-
Dry the organic extract and remove the solvent to recover the resolving agent for potential reuse.
Data Presentation
The efficacy of a chiral resolution is determined by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table provides a template for recording and comparing experimental data during the optimization of the resolution process.
| Racemic Acid | Resolving Agent Enantiomer | Solvent System | Molar Ratio (Acid:Amine) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) | Specific Rotation [α] |
| Example: (R/S)-Ibuprofen | (S)-1-(4-tert-butylphenyl)ethanamine | Methanol | 1:0.5 | Data | Data | Data |
| Example: (R/S)-Ibuprofen | (S)-1-(4-tert-butylphenyl)ethanamine | Ethanol | 1:0.5 | Data | Data | Data |
| Example: (R/S)-Naproxen | (R)-1-(4-tert-butylphenyl)ethanamine | Acetonitrile | 1:1 | Data | Data | Data |
| Your Acid | Your Amine | Your Solvent | Your Ratio |
Visualizations
Chemical Structures
A placeholder for the chemical structures of a generic racemic carboxylic acid and (S)-1-(4-tert-butylphenyl)ethanamine.
Experimental Workflow for Chiral Resolution
This diagram illustrates the general workflow for the chiral resolution of a racemic carboxylic acid using a chiral amine.
Principle of Diastereomeric Salt Formation and Separation
This diagram explains the fundamental principle of forming diastereomeric salts with different properties to enable separation.
Application Notes and Protocols for Chiral Resolution of Racemic Carboxylic Acids Using 1-(4-tert-butylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral drug molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, regulatory bodies often require the development and marketing of single-enantiomer drugs. One of the most robust and widely used methods for chiral resolution on both laboratory and industrial scales is the formation of diastereomeric salts.[1] This technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, having different physicochemical properties, can then be separated by methods such as fractional crystallization.[2]
1-(4-tert-butylphenyl)ethanamine is a chiral amine that can be employed as a resolving agent for racemic carboxylic acids. The principle of this resolution lies in the acid-base reaction between the racemic acid and an enantiomerically pure form of the amine (either (R) or (S)). This reaction generates two diastereomeric salts with distinct solubilities in a given solvent system. Through careful selection of solvents and optimization of crystallization conditions, the less soluble diastereomeric salt can be selectively precipitated, isolated, and then cleaved to yield the desired enantiomer of the carboxylic acid in high purity.
These application notes provide a generalized yet detailed protocol for the chiral resolution of racemic carboxylic acids using this compound. The presented methodologies and workflows are intended to serve as a comprehensive guide for researchers to develop a specific resolution process for their target molecule.
Principle of the Method
The chiral resolution process using this compound comprises three primary stages:
-
Diastereomeric Salt Formation: A racemic carboxylic acid ((R/S)-Acid) is reacted with an enantiomerically pure form of this compound (e.g., (R)-Amine) in a suitable solvent. This forms a mixture of two diastereomeric salts: ((R)-Acid)-((R)-Amine) and ((S)-Acid)-((R)-Amine).
-
Fractional Crystallization: Due to their different three-dimensional structures, the two diastereomeric salts possess different solubilities. By optimizing the solvent system and crystallization conditions (e.g., temperature, cooling rate), the less soluble diastereomer will preferentially crystallize from the solution. This crystalline salt is then isolated by filtration.
-
Liberation of the Enantiomer: The isolated, enantiomerically enriched diastereomeric salt is treated with a strong acid to break the salt and liberate the desired enantiomer of the carboxylic acid. The protonated resolving agent can also be recovered and recycled.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a generic racemic carboxylic acid. Note: The optimal conditions, including the choice of solvent, stoichiometry, temperature, and crystallization time, are highly dependent on the specific carboxylic acid being resolved and must be determined empirically.
Materials and Equipment
-
Racemic carboxylic acid
-
(R)- or (S)-1-(4-tert-butylphenyl)ethanamine (enantiomerically pure)
-
Selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, and mixtures thereof)
-
Aqueous acid solution (e.g., 1 M HCl, 1 M H₂SO₄)
-
Aqueous base solution (e.g., 1 M NaOH) for recovery of the resolving agent
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, crystallizing dish)
-
Stirring plate and magnetic stirrer
-
Heating mantle or water bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Rotary evaporator
-
Analytical instrumentation for purity assessment (e.g., Chiral HPLC, polarimeter)
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Solvent Screening (Small Scale): In separate test tubes, dissolve small, equimolar amounts of the racemic acid and the chiral resolving agent in various solvents and solvent mixtures with gentle heating. Observe which systems yield crystalline precipitates upon cooling. The ideal solvent will show a significant difference in solubility between the two diastereomeric salts.
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) and (R)- or (S)-1-(4-tert-butylphenyl)ethanamine (0.5 - 1.0 equivalent) in the minimum amount of the chosen optimal solvent or solvent system. Gentle heating and stirring may be required to achieve a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. To induce crystallization, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can be beneficial. For further precipitation, the flask can be placed in a refrigerator (e.g., 4 °C) or an ice bath for a predetermined period (e.g., 2-24 hours).
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
-
Analysis (Optional): The diastereomeric excess (d.e.) of the salt can be determined at this stage by dissolving a small sample and analyzing it by a suitable chromatographic method or NMR spectroscopy.
Protocol 2: Liberation of the Enriched Carboxylic Acid Enantiomer
-
Salt Decomposition: Suspend the dried diastereomeric salt in a biphasic system of an organic extraction solvent (e.g., ethyl acetate) and an aqueous acid solution (e.g., 1 M HCl).
-
Stirring: Stir the mixture vigorously until all the solid has dissolved and partitioned between the two liquid phases. The carboxylic acid will be in the organic layer, and the protonated amine will be in the aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the carboxylic acid.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
Purity Analysis: Determine the yield and the enantiomeric excess (e.e.) of the recovered carboxylic acid using chiral HPLC or polarimetry.
-
Recrystallization (Optional): If the enantiomeric excess is not satisfactory, a further recrystallization of the free acid from a suitable solvent can be performed to enhance its optical purity.
Data Presentation
The success of a chiral resolution experiment is quantified by the yield and the enantiomeric excess (e.e.) of the desired product. The following table is an illustrative example of how data from a resolution optimization study could be presented.
| Entry | Racemic Acid (equiv.) | Resolving Agent (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield of Salt (%) | e.e. of Acid (%) |
| 1 | 1.0 | 0.5 | Ethanol | 25 -> 4 | 12 | 42 | 85 |
| 2 | 1.0 | 0.8 | Ethanol/Water (9:1) | 25 -> 4 | 12 | 45 | 92 |
| 3 | 1.0 | 1.0 | Isopropanol | 50 -> 0 | 8 | 38 | 95 |
| 4 | 1.0 | 0.8 | Acetonitrile | 25 -> 4 | 24 | 40 | 97 |
Note: The data in this table is hypothetical and serves for illustrative purposes only. Actual results will vary depending on the specific substrates and conditions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic carboxylic acid using an enantiomerically pure amine.
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
References
Application of 1-(4-tert-butylphenyl)ethanamine and its Analogs in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-(4-tert-butylphenyl)ethanamine and its structural analogs are valuable chiral building blocks in pharmaceutical synthesis, primarily utilized for the stereoselective synthesis of active pharmaceutical ingredients (APIs). The bulky tert-butyl group on the phenyl ring can enhance the metabolic stability and oral bioavailability of the final drug molecule by sterically hindering sites susceptible to metabolism. The primary application of the enantiomerically pure forms of these amines, particularly the (S)-enantiomer, is as a chiral resolving agent for racemic carboxylic acids and as a key chiral intermediate in the synthesis of complex drug molecules.
A prominent example of the application of a structural analog is in the synthesis of Apremilast , a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriasis and psoriatic arthritis.[1][2] In the synthesis of Apremilast, the key chiral intermediate is (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. This intermediate is obtained through the chiral resolution of its racemic mixture, a process analogous to how this compound would be used. The resolution is typically achieved by forming diastereomeric salts with a chiral acid, such as N-acetyl-L-leucine or a tartaric acid derivative.[3][4][5] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
The (S)-enantiomer of the amine is crucial for the biological activity of Apremilast, highlighting the importance of efficient chiral resolution techniques in the pharmaceutical industry.[1] The successful separation of the desired enantiomer is a critical step that dictates the overall yield and purity of the final API.
Experimental Protocols
Protocol 1: Chiral Resolution of a Racemic Amine Intermediate for Apremilast Synthesis via Diastereomeric Salt Formation
This protocol describes a general method for the chiral resolution of a racemic amine, exemplified by an analog of this compound used in Apremilast synthesis, using a chiral resolving agent.
Materials:
-
Racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine
-
N-acetyl-L-leucine (chiral resolving agent)
-
Methanol (solvent)
-
Sodium hydroxide solution (1 M)
-
Ethyl acetate (extraction solvent)
-
Anhydrous sodium sulfate (drying agent)
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
Salt Formation:
-
Dissolve the racemic amine in methanol.
-
In a separate flask, dissolve an equimolar amount of N-acetyl-L-leucine in methanol.
-
Slowly add the N-acetyl-L-leucine solution to the amine solution with stirring.
-
Stir the mixture at room temperature to allow for the formation of diastereomeric salts. One diastereomer will be less soluble and start to precipitate.
-
-
Fractional Crystallization:
-
Cool the mixture in an ice bath to maximize the precipitation of the less soluble diastereomeric salt.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the collected salt with a small amount of cold methanol to remove impurities.
-
The collected salt is enriched in one enantiomer (e.g., the (S)-amine with L-leucine derivative).
-
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt in a mixture of water and ethyl acetate.
-
Add 1 M sodium hydroxide solution dropwise with vigorous stirring until the salt completely dissolves and the aqueous layer becomes basic (pH > 10). This neutralizes the chiral acid and liberates the free amine.
-
Separate the organic (ethyl acetate) layer containing the free amine.
-
Extract the aqueous layer with additional portions of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Isolation and Analysis:
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the enantiomerically enriched free amine.
-
Determine the enantiomeric excess (e.e.) of the obtained amine using chiral High-Performance Liquid Chromatography (HPLC).
-
-
Recovery of the Unwanted Enantiomer (Optional):
-
The mother liquor from the filtration step contains the more soluble diastereomeric salt, enriched in the other enantiomer (e.g., the (R)-amine).
-
This enantiomer can be recovered by a similar workup procedure and can be racemized for reuse to improve the overall process economy.
-
Quantitative Data from Chiral Resolution
The efficiency of chiral resolution is determined by the yield and the enantiomeric excess of the desired enantiomer. The following table summarizes typical data for the resolution of the Apremilast amine intermediate.
| Resolving Agent | Solvent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of (S)-amine (%) | Reference |
| N-acetyl-L-leucine | Methanol | ~44% (88% of theoretical) | >99% | [5] |
| (R,R)-4-chlorotartranilic acid | Ethanol | High | >98% | [3] |
| Di-p-toluoyl-L-tartaric acid | Methanol | Good | >99% |
Signaling Pathway and Experimental Workflow Diagrams
Apremilast Mechanism of Action: PDE4 Inhibition
Apremilast exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[6][7][8] This leads to an increase in intracellular cAMP levels, which in turn modulates the expression of various inflammatory and anti-inflammatory cytokines.
Caption: Apremilast inhibits PDE4, increasing cAMP levels and modulating inflammatory pathways.
Experimental Workflow for Chiral Resolution
The following diagram illustrates the key steps in the chiral resolution of a racemic amine using diastereomeric salt crystallization.
Caption: Workflow for the separation of enantiomers via diastereomeric salt crystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. medkoo.com [medkoo.com]
- 3. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 4. A METHOD OF CHIRAL RESOLUTION OF THE KEY INTERMEDIATE OF THE SYNTHESIS OF APREMILAST AND ITS USE FOR THE PREPARATION OF PURE APREMILAST - Patent 3280701 [data.epo.org]
- 5. WO2016192694A1 - A process for preparing the key intermediate of apremilast, using enzymatic resolution of the racemic amines - Google Patents [patents.google.com]
- 6. Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. otezlapro.com [otezlapro.com]
- 8. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Chiral Amines Using 1-(4-tert-butylphenyl)ethanamine as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as the stereochemistry of amine-containing compounds is often critical to their pharmacological activity. Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol in the synthesis of these molecules. This document provides detailed application notes and protocols for the use of 1-(4-tert-butylphenyl)ethanamine as a chiral auxiliary in the asymmetric synthesis of chiral amines.
This compound serves as a versatile chiral auxiliary, primarily by forming a chiral imine with a prochiral aldehyde or ketone. Subsequent diastereoselective nucleophilic addition to the imine, followed by removal of the auxiliary, affords the desired chiral primary amine with a high degree of enantiopurity. The bulky tert-butylphenyl group provides significant steric hindrance, which effectively directs the approach of the nucleophile to one face of the imine, leading to high diastereoselectivity.
Principle of the Method
The overall synthetic strategy involves three key steps:
-
Imine Formation: Condensation of a prochiral aldehyde or ketone with enantiopure this compound to form a chiral imine.
-
Diastereoselective Nucleophilic Addition: Reaction of the chiral imine with a nucleophile (e.g., an organometallic reagent) to create a new stereocenter with high diastereoselectivity. The stereochemical outcome is dictated by the chiral auxiliary.
-
Auxiliary Cleavage: Removal of the 1-(4-tert-butylphenyl)ethyl group to liberate the desired chiral primary amine. This is typically achieved by hydrogenolysis.
Experimental Protocols
Protocol 1: Formation of Chiral Imine
This protocol describes the general procedure for the condensation of an aldehyde with (R)-1-(4-tert-butylphenyl)ethanamine.
Materials:
-
Aldehyde (1.0 equiv)
-
(R)-1-(4-tert-butylphenyl)ethanamine (1.0 equiv)
-
Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4 Å)
-
Anhydrous dichloromethane (DCM) or toluene
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (nitrogen or argon), add (R)-1-(4-tert-butylphenyl)ethanamine (1.0 mmol, 177 mg).
-
Add anhydrous MgSO₄ (2.0 g) or activated molecular sieves (2.0 g) to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral imine, which can often be used in the next step without further purification.
Protocol 2: Diastereoselective Alkylation of Chiral Imine
This protocol details the diastereoselective addition of a Grignard reagent to the chiral imine formed in Protocol 1.
Materials:
-
Chiral imine (from Protocol 1) (1.0 equiv)
-
Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether) (1.2 equiv)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude chiral imine (1.0 mmol) in anhydrous diethyl ether (15 mL) and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.
-
Slowly add the Grignard reagent (0.4 mL, 1.2 mmol) to the cooled solution via syringe over 15 minutes.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, a diastereomeric mixture of N-alkylated amines, can be purified by column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the 1-(4-tert-butylphenyl)ethyl auxiliary by catalytic hydrogenolysis to yield the final chiral primary amine.
Materials:
-
N-alkylated amine (from Protocol 2) (1.0 equiv)
-
Palladium on carbon (10% Pd/C) (10 mol%)
-
Methanol or ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the purified N-alkylated amine (1.0 mmol) in methanol (20 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon or hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral primary amine.
-
The product can be purified by acid-base extraction or column chromatography. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.
Data Presentation
The following tables summarize representative data for the synthesis of chiral amines using a chiral phenylethylamine auxiliary. While specific data for the this compound auxiliary is not extensively reported, these values provide an expected range of yields and selectivities.
Table 1: Diastereoselective Alkylation of Imines Derived from 1-Phenylethanamine
| Entry | Aldehyde (R¹CHO) | Grignard Reagent (R²MgBr) | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | Benzaldehyde | MeMgBr | THF | -78 | 85 | 95:5 |
| 2 | Isobutyraldehyde | EtMgBr | Et₂O | -78 | 82 | 92:8 |
| 3 | Cinnamaldehyde | PhMgBr | THF | -78 | 78 | 90:10 |
Table 2: Overall Yields and Enantiomeric Excess of Chiral Primary Amines
| Entry | Final Amine (R¹R²CHNH₂) | Overall Yield (%) | e.e. (%) |
| 1 | 1-Phenylethanamine | 70 | 90 |
| 2 | 1-Ethyl-2-methylpropylamine | 65 | 84 |
| 3 | 1,3-Diphenylpropylamine | 60 | 80 |
Visualizations
Application Notes and Protocols for the Diastereomeric Salt Formation with 1-(4-tert-butylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers is a critical process in the development and manufacturing of pharmaceuticals and fine chemicals, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.[] Diastereomeric salt formation is a classical and robust method for the chiral resolution of racemic amines, such as 1-(4-tert-butylphenyl)ethanamine. This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[2] Subsequent liberation of the amine from the isolated salt yields the desired enantiomerically enriched product.
Principle of the Method
The chiral resolution of racemic this compound via diastereomeric salt formation involves three key stages:
-
Diastereomeric Salt Formation: The racemic amine is reacted with an enantiomerically pure chiral acid in a suitable solvent. This acid-base reaction results in the formation of two diastereomeric salts.
-
Fractional Crystallization: Due to their different spatial arrangements, the two diastereomeric salts exhibit different solubilities in a given solvent. By carefully controlling conditions such as temperature and solvent composition, the less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is then treated with a base to neutralize the chiral acid, thereby liberating the free amine, which is now enriched in one enantiomer.
The success of this method is highly dependent on the choice of the chiral resolving agent and the crystallization solvent.
Chiral Resolving Agents
Commonly used chiral resolving agents for the resolution of racemic amines include tartaric acid and its derivatives, as well as mandelic acid.
-
Tartaric Acid Derivatives: O,O'-Dibenzoyl-D-tartaric acid and O,O'-di-p-toluoyl-D-tartaric acid are frequently employed due to their ability to form highly crystalline salts with a wide range of amines.[3]
-
(S)-Mandelic Acid: This resolving agent is another effective option for the resolution of chiral amines.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of this compound. Optimization of solvent, temperature, and stoichiometry may be required to achieve the best results.
Protocol 1: Resolution with O,O'-Dibenzoyl-D-tartaric Acid
Materials:
-
Racemic this compound
-
O,O'-Dibenzoyl-D-tartaric acid
-
Methanol
-
2 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (Erlenmeyer flasks, Büchner funnel, separatory funnel, rotary evaporator)
Procedure:
-
Salt Formation:
-
In an Erlenmeyer flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of warm methanol.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of O,O'-Dibenzoyl-D-tartaric acid in warm methanol.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add 2 M NaOH solution dropwise with stirring until the salt has completely dissolved and the solution is basic (pH > 10).
-
Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Protocol 2: Resolution with (S)-Mandelic Acid
Materials:
-
Racemic this compound
-
(S)-Mandelic acid
-
Ethanol
-
2 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic this compound in ethanol.
-
Add a solution of 0.5 to 1.0 equivalent of (S)-mandelic acid in ethanol to the amine solution.
-
Heat the mixture to reflux until a clear solution is obtained.
-
Allow the solution to cool gradually to room temperature and then place it in a refrigerator to promote crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Isolate the crystalline salt by filtration.
-
Wash the crystals with a small volume of cold ethanol.
-
Dry the salt.
-
-
Liberation of the Free Amine:
-
Dissolve the diastereomeric salt in a mixture of water and dichloromethane.
-
Basify the aqueous layer with 2 M NaOH solution.
-
Separate the organic layer, and extract the aqueous layer with additional dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to obtain the resolved amine.
-
Data Presentation
As specific experimental data for the resolution of this compound is not available, the following table provides a template for summarizing key quantitative results that should be recorded during an optimization study.
| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Salt (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) of Liberated Amine |
| O,O'-Dibenzoyl-D-tartaric acid | Methanol | 1:0.5 | Data to be determined | Data to be determined | Data to be determined |
| O,O'-Dibenzoyl-D-tartaric acid | Ethanol | 1:0.5 | Data to be determined | Data to be determined | Data to be determined |
| (S)-Mandelic Acid | Methanol | 1:1 | Data to be determined | Data to be determined | Data to be determined |
| (S)-Mandelic Acid | Ethanol | 1:1 | Data to be determined | Data to be determined | Data to be determined |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the diastereomeric salt resolution process and the logical relationship between key experimental parameters and the desired outcome.
Caption: General workflow for the chiral resolution of this compound.
Caption: Logical relationship of key parameters in diastereomeric salt resolution.
References
reaction conditions for N-acetylation of 1-(4-tert-butylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylation is a fundamental and widely utilized chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This process involves the introduction of an acetyl group (-COCH₃) onto a nitrogen atom of an amine, forming an amide. The N-acetylation of primary amines, such as 1-(4-tert-butylphenyl)ethanamine, is a common strategy to protect the amino group during multi-step syntheses, thereby preventing its participation in undesired side reactions. Furthermore, the resulting acetamide may exhibit altered physicochemical properties, such as solubility, stability, and biological activity, which can be advantageous in the development of new pharmaceutical agents.
The reaction is typically achieved through the nucleophilic attack of the amine on an acetylating agent. The choice of acetylating agent and reaction conditions can significantly influence the reaction's efficiency, yield, and purity of the final product. Common acetylating agents include the highly reactive acetyl chloride and the less aggressive acetic anhydride. The selection between these reagents often depends on the substrate's reactivity and the desired reaction conditions.
This document provides detailed protocols for the N-acetylation of this compound using both acetyl chloride and acetic anhydride, along with a summary of reaction conditions and a generalized experimental workflow.
Reaction Principle
The N-acetylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent (acetyl chloride or acetic anhydride).
With acetyl chloride , the reaction is vigorous and produces hydrochloric acid (HCl) as a byproduct.[1] To neutralize the HCl, which would otherwise protonate the starting amine and render it unreactive, a base such as pyridine or triethylamine is typically added.[2][3]
When using acetic anhydride , the reaction is generally milder and produces acetic acid as a byproduct.[1] While the reaction can sometimes proceed without a catalyst, the addition of a base like sodium acetate or sodium bicarbonate is often employed, especially in aqueous media, to neutralize the acetic acid and facilitate the reaction.[4]
Data Presentation
The following table summarizes typical reaction conditions for the N-acetylation of a primary amine like this compound, providing a comparative overview of two common methods.
| Parameter | Method A: Acetyl Chloride | Method B: Acetic Anhydride |
| Acetylating Agent | Acetyl Chloride (CH₃COCl) | Acetic Anhydride ((CH₃CO)₂O) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Dichloromethane (DCM), Water, or Solvent-free |
| Base | Pyridine or Triethylamine (TEA) | Sodium Bicarbonate (NaHCO₃) or Sodium Acetate (NaOAc) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | Typically 1-4 hours (monitored by TLC) | Typically 1-6 hours (monitored by TLC) |
| Work-up | Aqueous wash with dilute acid and base | Aqueous wash, potentially with a base |
| Purification | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography |
Experimental Protocols
Method A: N-Acetylation using Acetyl Chloride
This protocol is based on a general procedure for the acetylation of primary amines.[2][3]
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous dichloromethane, to the reaction mixture dropwise via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(1-(4-tert-butylphenyl)ethyl)acetamide.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Method B: N-Acetylation using Acetic Anhydride
This protocol is adapted from general procedures for the acetylation of amines using acetic anhydride, which can be performed under various conditions, including in an aqueous medium.[4]
Materials:
-
This compound
-
Acetic Anhydride
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel (if using DCM)
-
Büchner funnel and filter paper (if using water)
Procedure:
Option 1: In Dichloromethane
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add sodium bicarbonate (1.5 eq) to the solution.
-
With vigorous stirring, add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 1-6 hours, monitoring the reaction by TLC.
-
After completion, add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Option 2: In Aqueous Medium
-
If the amine is available as a hydrochloride salt, dissolve it in water. Otherwise, the free base can be suspended in water.
-
Add sodium bicarbonate (2.0 eq) to the aqueous solution/suspension.
-
Add acetic anhydride (1.5 eq) dropwise with vigorous stirring at room temperature.[4]
-
Continue stirring for 1-3 hours. The product, N-(1-(4-tert-butylphenyl)ethyl)acetamide, may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water.
-
Dry the product. If necessary, further purification can be achieved by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the N-acetylation of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure 1-(4-tert-butylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure 1-(4-tert-butylphenyl)ethanamine is a crucial chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its stereochemistry plays a pivotal role in the biological activity and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the large-scale synthesis of enantiopure this compound via three common and effective strategies: diastereomeric salt resolution, asymmetric synthesis using a chiral auxiliary, and kinetic resolution.
General Workflow Overview
The selection of a synthetic strategy for large-scale production depends on factors such as cost of goods, process efficiency, scalability, and desired enantiomeric purity. Below is a general workflow for obtaining a single enantiomer from a racemic mixture or a prochiral starting material.
Caption: General strategies for obtaining enantiopure this compound.
Diastereomeric Salt Resolution
This classical method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1][2][3] These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1] Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomer. Tartaric acid and its derivatives are commonly used resolving agents for amines.[2][3][4]
Experimental Protocol: Resolution with O,O'-Dibenzoyl-L-tartaric Acid
This protocol is a representative procedure and may require optimization for solvent, temperature, and crystallization time for this compound.[4][5]
-
Salt Formation:
-
In a suitable reactor, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).
-
In a separate vessel, dissolve 0.5 to 1.0 equivalent of O,O'-Dibenzoyl-L-tartaric acid in the same solvent, gently heating if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring. The formation of a precipitate may be observed.
-
Heat the mixture to reflux to ensure complete dissolution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystalline precipitate by filtration and wash it with a small amount of the cold solvent.
-
The mother liquor, enriched in the other diastereomer, can be processed separately to recover the other enantiomer of the amine.
-
-
Liberation of the Enantiopure Amine:
-
Suspend the isolated diastereomeric salt in water and add an aqueous solution of a base (e.g., 2M NaOH or K₂CO₃) until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis. Recrystallization of the diastereomeric salt may be repeated to enhance the enantiomeric purity.
-
Data Presentation
| Resolving Agent | Amine Substrate (Example) | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| O,O'-Dibenzoyl-L-tartaric acid | Racemic Ephedrine | Not Specified | 92.5 | ~100 | [4] |
| (+)-Di-p-toluoyl-D-tartaric acid | Racemic Albuterol | Not Specified | 38 (R-enantiomer) | 99.5 | [6] |
| (R,R)-Tartaric Acid | Racemic Methamphetamine | Aqueous | High | 95 | [7] |
Note: The data presented are for analogous amine resolutions and serve as a general guide. Yields and e.e. are highly dependent on the specific substrate and optimization of the crystallization process.
Workflow Diagram
Caption: Workflow for diastereomeric salt resolution.
Asymmetric Synthesis using a Chiral Auxiliary
This approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide, to direct the stereoselective formation of the desired amine enantiomer.[8][9][10] The process typically involves the condensation of the chiral auxiliary with the corresponding ketone (4-tert-butylacetophenone) to form a chiral N-sulfinyl imine, followed by diastereoselective reduction and subsequent removal of the auxiliary.[3][11]
Experimental Protocol: Asymmetric Reductive Amination
This one-pot protocol is based on the work of Ellman and coworkers for the reductive amination of ketones.[3]
-
Formation of N-tert-Butanesulfinyl Imine:
-
To a solution of (R)- or (S)-tert-butanesulfinamide (1.0 equiv) and 4-tert-butylacetophenone (1.1 equiv) in an appropriate solvent (e.g., THF or toluene) at room temperature, add a Lewis acid catalyst and dehydrating agent such as Ti(OEt)₄ (2.0 equiv).
-
Heat the reaction mixture to reflux for several hours (e.g., 5-12 h) and monitor the imine formation by TLC or GC.
-
-
Diastereoselective Reduction:
-
Cool the reaction mixture to a low temperature (e.g., -48 °C to -78 °C).
-
In a separate flask, prepare a solution of a reducing agent, such as sodium borohydride (NaBH₄, 2.0 equiv), in the same solvent.
-
Slowly add the reducing agent solution to the cooled solution of the N-tert-butanesulfinyl imine.
-
Stir the reaction at low temperature for several hours until the reduction is complete (monitored by TLC or GC).
-
-
Work-up and Auxiliary Cleavage:
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous NaCl solution.
-
Warm the mixture to room temperature and filter it through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in methanol and add a solution of HCl in diethyl ether or methanol.
-
Stir the mixture at room temperature for 1-2 hours to effect cleavage of the tert-butanesulfinyl group.
-
Concentrate the reaction mixture and partition between water and an organic solvent (e.g., diethyl ether) to remove the cleaved auxiliary.
-
Basify the aqueous layer with NaOH and extract with dichloromethane to isolate the free amine.
-
Dry the organic extracts, filter, and concentrate to afford the enantiomerically enriched this compound.
-
Determine the yield and enantiomeric excess by standard analytical techniques.
-
Data Presentation
| Ketone Substrate | Chiral Auxiliary | Reducing Agent | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Acetophenone | (R)-tert-Butanesulfinamide | NaBH₄/Ti(OEt)₄ | 95:5 | 86 | [3] |
| 4-Methoxyacetophenone | (R)-tert-Butanesulfinamide | NaBH₄/Ti(OEt)₄ | 96:4 | 84 | [3] |
| Propiophenone | (R)-tert-Butanesulfinamide | NaBH₄/Ti(OEt)₄ | 97:3 | 85 | [3] |
Note: The data provided is for structurally similar ketones, indicating the high diastereoselectivity and yields achievable with this method.
Workflow Diagram
Caption: Asymmetric synthesis via a chiral auxiliary.
Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a different rate than the other with a chiral catalyst or reagent, leading to the separation of the unreacted enantiomer from the product. This can be achieved through enzymatic or chemical methods.
Enzymatic Kinetic Resolution
Lipases, such as Candida antarctica Lipase B (CALB), are widely used for the kinetic resolution of racemic amines via enantioselective acylation.[2][12][13] One enantiomer is selectively acylated, allowing for the separation of the resulting amide from the unreacted amine enantiomer.
-
Reaction Setup:
-
In a suitable vessel, add racemic this compound (1.0 equiv), an acylating agent (e.g., ethyl acetate or isopropyl acetate, 1.0-2.0 equiv), and an immobilized lipase (e.g., Novozym 435, which is immobilized CALB).
-
Add a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or hexane).
-
Stir the suspension at a controlled temperature (e.g., 30-50 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by chiral HPLC or GC, tracking the conversion and the enantiomeric excess of the remaining amine and the formed amide. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the acylated amine (amide) from the unreacted amine by extraction or chromatography. For example, the unreacted amine can be extracted with an acidic aqueous solution, leaving the neutral amide in the organic phase.
-
The unreacted amine can be recovered from the aqueous phase by basification and extraction.
-
The acylated amine can be hydrolyzed back to the amine if that enantiomer is desired.
-
| Amine Substrate (Example) | Lipase | Acylating Agent | Solvent | Conversion (%) | e.e. (%) (Remaining Amine) | e.e. (%) (Product) | Reference |
| 1-Phenylethanamine | CALB (Novozym 435) | Isopropyl 2-ethoxyacetate | MTBE | ~50 | >99 | >99 | [2] |
| Heptan-2-amine | CALB (Novozym 435) | Diisopropyl malonate | MTBE | ~50 | >99 | >99 | [2] |
Note: The efficiency of enzymatic resolution is highly dependent on the choice of enzyme, acylating agent, and solvent.
Asymmetric Transfer Hydrogenation (Chemical Kinetic Resolution)
Asymmetric transfer hydrogenation using a chiral catalyst, such as a Noyori-type ruthenium complex, can be employed for the kinetic resolution of racemic amines or the asymmetric reduction of prochiral imines.[1][10] In the context of producing this compound, this would typically involve the asymmetric reduction of the corresponding imine formed in situ or pre-formed.
-
Imine Formation (in situ):
-
The imine of 4-tert-butylacetophenone can be formed in situ with an ammonia source or a primary amine like benzylamine.
-
-
Asymmetric Reduction:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-tert-butylacetophenone and the amine source.
-
Add a chiral ruthenium catalyst, such as (S,S)-RuCl(p-cymene)(TsDPEN) (a Noyori-type catalyst), typically at a low loading (e.g., 0.1-1 mol%).
-
Add a hydrogen source, commonly a mixture of formic acid and triethylamine (5:2 molar ratio) or isopropanol with a base (e.g., KOH).
-
Stir the reaction at a specified temperature (e.g., 25-40 °C) and monitor its progress by HPLC or GC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the crude product by chromatography or distillation to obtain the enantiomerically enriched amine.
-
| Imine Substrate (Example) | Catalyst | Hydrogen Source | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| N-Phenyl-1-phenylethanimine | (S,S)-RuCl(p-cymene)(TsDPEN) | HCOOH/Et₃N | 95 | 95 (S) | [10] |
| Tetrahydroisoquinolines | (S,S)-RuCl(p-cymene)(TsDPEN) | HCOOH/Et₃N | >90 | >98 |
Note: The choice of ligand on the metal catalyst is crucial for achieving high enantioselectivity.
Workflow Diagram for Kinetic Resolution
Caption: Workflows for Enzymatic and Chemical Kinetic Resolution.
References
- 1. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. mdpi.com [mdpi.com]
- 3. lib.ysu.am [lib.ysu.am]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dc.engconfintl.org [dc.engconfintl.org]
- 8. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kanto.co.jp [kanto.co.jp]
- 10. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 11. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-1-(4-tert-butylphenyl)ethanamine as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (S)-1-(4-tert-butylphenyl)ethanamine as a versatile chiral building block in asymmetric synthesis. The protocols detailed below are intended to guide researchers in the effective use of this compound for the synthesis of chiral ligands and their subsequent application in catalysis, a cornerstone of modern drug discovery and development.
(S)-1-(4-tert-butylphenyl)ethanamine is a chiral primary amine that serves as a valuable precursor for the synthesis of more complex chiral molecules. Its stereogenic center and the presence of a bulky tert-butylphenyl group make it an effective controller of stereochemistry in subsequent reactions. This document focuses on its application in the synthesis of chiral aminophosphine ligands, which are pivotal in asymmetric catalysis.
Section 1: Synthesis of Chiral Aminophosphine Ligands
Chiral aminophosphine ligands are a critical class of ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. (S)-1-(4-tert-butylphenyl)ethanamine can be readily incorporated into these ligand scaffolds.
Application:
The primary application highlighted here is the synthesis of a C2-symmetric bidentate aminophosphine ligand. This type of ligand is particularly effective in creating a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
General Reaction Scheme:
The synthesis involves a two-step process starting from the chiral amine:
-
Diamine Synthesis: Reaction of (S)-1-(4-tert-butylphenyl)ethanamine with a suitable difunctional electrophile (e.g., 1,2-dibromoethane) to form a chiral diamine.
-
Phosphination: Reaction of the resulting chiral diamine with a phosphinating agent (e.g., chlorodiphenylphosphine) to yield the final aminophosphine ligand.
Experimental Workflow for Chiral Aminophosphine Ligand Synthesis
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantiomeric Excess in the Resolution of 1-(4-tert-butylphenyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the enantiomeric excess (ee) of 1-(4-tert-butylphenyl)ethanamine resolution. The primary methods for resolving this and structurally similar amines are through diastereomeric salt crystallization and enzymatic kinetic resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving this compound?
A1: The most prevalent and scalable method for resolving this compound is through the formation of diastereomeric salts using a chiral resolving agent.[1] This technique involves reacting the racemic amine with an enantiomerically pure chiral acid to form two diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2] Enzymatic kinetic resolution is another powerful method where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Q2: How do I select the optimal chiral resolving agent?
A2: The choice of resolving agent is critical and often determined empirically. For amines like this compound, common chiral resolving agents include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[3][4] A screening of several resolving agents is recommended to identify the one that forms well-defined, crystalline salts with a significant difference in solubility between the two diastereomers.
Q3: What is the role of the solvent in diastereomeric resolution?
A3: The solvent plays a crucial role in the success of a diastereomeric resolution. An ideal solvent will maximize the solubility difference between the two diastereomeric salts.[1] This allows for the preferential crystallization of the less soluble salt, leading to a higher diastereomeric excess in the solid phase. Screening various solvents with different polarities is a standard practice to find the optimal conditions.
Q4: My resolution is resulting in a low enantiomeric excess. What are the first things I should check?
A4: Low enantiomeric excess is a common issue. The first aspects to investigate are:
-
Purity of Starting Materials: Ensure the racemic this compound and the chiral resolving agent are of high purity. Impurities can interfere with the crystallization process.
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can significantly impact the resolution efficiency. While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.[5]
-
Cooling Rate: A slow and controlled cooling rate during crystallization is crucial. Rapid cooling can lead to the co-precipitation of both diastereomeric salts, thus reducing the enantiomeric excess of the desired product.[6]
Q5: Can I improve the enantiomeric excess of my product after the initial resolution?
A5: Yes, if the initial resolution provides a product with a moderate enantiomeric excess, it can often be improved through recrystallization.[7] Each recrystallization step can further enrich the desired enantiomer. Additionally, chiral High-Performance Liquid Chromatography (HPLC) can be used for purification, especially on a smaller scale.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Potential Cause | Troubleshooting Steps |
| Low Diastereomeric Excess (d.e.) | Inappropriate solvent choice. | Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate). Consider using solvent mixtures. |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Insulating the flask can help control the cooling rate. | |
| Co-crystallization of both diastereomers. | Optimize the stoichiometry of the resolving agent. Try using 0.5 to 1.0 equivalents. Seeding the solution with a small crystal of the desired diastereomer can sometimes promote selective crystallization.[3] | |
| Oil Formation Instead of Crystals | The diastereomeric salt has a low melting point or is too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. Use a lower crystallization temperature. Ensure that the starting materials are completely dry. |
| No Precipitation | The diastereomeric salts are too soluble in the chosen solvent. | Reduce the amount of solvent used. Try a solvent in which the salts are less soluble. Cool the solution to a lower temperature (e.g., 0 °C or below). |
| Low Yield of Desired Diastereomer | The desired diastereomeric salt has significant solubility in the mother liquor. | Minimize the volume of solvent used for crystallization. Ensure the crystallization is allowed to proceed for a sufficient amount of time at a low temperature before filtration. |
Enzymatic Kinetic Resolution
| Issue | Potential Cause | Troubleshooting Steps |
| Low Enantiomeric Excess (e.e.) | Reaction has proceeded past 50% conversion. | Carefully monitor the reaction progress using techniques like chiral HPLC or GC. The ideal point to stop the reaction is at or near 50% conversion to maximize the e.e. of both the product and the unreacted starting material. |
| Suboptimal enzyme or acylating agent. | Screen different lipases (e.g., Candida antarctica Lipase B) and acylating agents (e.g., ethyl acetate, isopropyl acetate). | |
| Inappropriate solvent. | The choice of solvent can significantly affect enzyme activity and selectivity. Screen non-polar organic solvents like MTBE, toluene, or hexane. | |
| Slow or No Reaction | Inactivated enzyme. | Ensure the enzyme is properly stored and handled. Water content in the reaction mixture can affect enzyme activity; ensure anhydrous conditions if required. |
| Suboptimal temperature or pH (if in an aqueous-organic biphasic system). | Optimize the reaction temperature. While many enzymatic resolutions are run at room temperature, some may benefit from slight heating. Ensure the pH is within the optimal range for the enzyme if applicable. |
Data Presentation
The following tables present hypothetical data for the resolution of this compound to illustrate the impact of different resolving agents and solvents on the diastereomeric excess. This data is for illustrative purposes only and should be confirmed by experimental results.
Table 1: Screening of Chiral Resolving Agents for the Resolution of (±)-1-(4-tert-butylphenyl)ethanamine
| Resolving Agent | Molar Ratio (Amine:Acid) | Solvent | Diastereomeric Excess (d.e.) of Crystals (%) | Yield (%) |
| (+)-Tartaric Acid | 1:1 | Methanol | 75 | 40 |
| (-)-Mandelic Acid | 1:1 | Ethanol | 82 | 35 |
| (+)-Dibenzoyl-D-tartaric acid | 1:0.5 | Isopropanol | 95 | 30 |
| (+)-Camphor-10-sulfonic acid | 1:1 | Acetone | 60 | 55 |
Table 2: Effect of Solvent on the Resolution with (+)-Dibenzoyl-D-tartaric acid
| Solvent | Diastereomeric Excess (d.e.) of Crystals (%) | Yield (%) | Crystal Morphology |
| Methanol | 88 | 45 | Small needles |
| Ethanol | 92 | 40 | Well-formed prisms |
| Isopropanol | 95 | 30 | Large plates |
| Ethyl Acetate | 85 | 50 | Fine powder |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution using (+)-Dibenzoyl-D-tartaric Acid
-
Salt Formation: In a flask, dissolve racemic this compound (1 equivalent) in a minimal amount of warm isopropanol. In a separate flask, dissolve (+)-dibenzoyl-D-tartaric acid (0.5 - 1.0 equivalent) in warm isopropanol.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal may initiate crystallization. Once crystallization begins, allow the flask to stand undisturbed for several hours, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold isopropanol.
-
Liberation of the Free Amine: Suspend the collected crystals in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous solution of a base (e.g., 2M NaOH). Stir the mixture until all the solids have dissolved.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the amine using chiral HPLC or by measuring its specific rotation.
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Troubleshooting Logic for Low Enantiomeric Excess.
References
- 1. advanceseng.com [advanceseng.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 6. Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Asymmetric Synthesis with tert-Butanesulfinamide
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing tert-butanesulfinamide in asymmetric synthesis.
Troubleshooting Guide & FAQs
I. Imine Condensation Step
Question 1: I am observing a low yield for the N-tert-butanesulfinyl imine formation. What are the potential causes and solutions?
Answer: Low yields in the condensation of tert-butanesulfinamide with aldehydes or ketones are common and can often be resolved by optimizing the reaction conditions.
-
Inefficient Water Removal: The condensation reaction produces water, which can hydrolyze the product imine or deactivate the Lewis acid catalyst.
-
Solution: Ensure the use of a sufficiently strong and freshly activated dehydrating agent. For many applications, anhydrous copper (II) sulfate (CuSO₄) or magnesium sulfate (MgSO₄) are effective. For less reactive carbonyl compounds, titanium(IV) ethoxide (Ti(OEt)₄) is often the reagent of choice as it also acts as a water scavenger.[1][2][3][4] When using Ti(OEt)₄ with hindered ketones, removing the ethanol byproduct under a nitrogen flow or vacuum can significantly improve the reaction rate and yield.[1][5]
-
-
Substrate Reactivity: Sterically hindered or electronically deactivated aldehydes and ketones can be challenging substrates.
-
Solution: For sterically demanding aldehydes like isobutyraldehyde or electron-rich aldehydes, CuSO₄ is an effective mediating agent.[2] For particularly unreactive aldehydes, such as pivaldehyde, and most ketones, the more Lewis acidic Ti(OEt)₄ is recommended.[2][3] Microwave-assisted, solvent-free conditions with Ti(OEt)₄ have also been shown to be effective, especially for hindered ketones.[1][5]
-
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
Summary of Conditions for Imine Formation:
| Carbonyl Substrate | Recommended Reagent | Key Considerations | Typical Yields |
| Unhindered Aldehydes | Anhydrous CuSO₄ | Use a slight excess of aldehyde (1.1 equiv). | 81-90%[2] |
| Sterically Hindered/Electron-Rich Aldehydes | Anhydrous CuSO₄ | Effective for a wide range of aldehydes. | ~90%[2] |
| Highly Unreactive Aldehydes (e.g., pivaldehyde) | Ti(OEt)₄ | More Lewis acidic than CuSO₄. | ~82%[2][3] |
| Ketones (general) | Ti(OEt)₄ | Generally the most effective reagent for ketimines. | 77-91%[2][3] |
| Hindered Ketones | Ti(OEt)₄ | Removal of alcohol byproduct is beneficial. | Good yields[1][5] |
II. Nucleophilic Addition Step
Question 2: The diastereoselectivity of my nucleophilic addition is low. How can I improve it?
Answer: Achieving high diastereoselectivity is a key advantage of using tert-butanesulfinamide. Low selectivity often points to issues with the reaction conditions or the nature of the nucleophile.
-
Solvent Choice: The coordinating ability of the solvent can significantly impact the transition state geometry.
-
Solution: Less coordinating solvents, such as diethyl ether or toluene, often provide higher diastereoselectivity compared to more coordinating solvents like tetrahydrofuran (THF).[1]
-
-
Nucleophile Type: The choice of organometallic reagent is crucial.
-
Reaction Temperature: Lower temperatures typically favor the formation of the thermodynamically preferred diastereomer.
-
Solution: Perform the addition at low temperatures (e.g., -78 °C) to enhance facial selectivity.
-
-
Grignard Reagent Quality: The purity and activity of the Grignard reagent can affect the outcome.
-
Solution: Use freshly prepared Grignard reagents or titrate commercially available solutions to determine the active concentration. Impurities in magnesium, such as iron and manganese, can have a detrimental effect on the reaction.[7]
-
Question 3: I am getting a low yield in the nucleophilic addition step. What could be the problem?
Answer: Low yields in this step can be due to several factors, from reagent quality to competing side reactions.
-
Poor Grignard Reagent Quality: As mentioned above, inactive or impure Grignard reagents will lead to low conversion.
-
Steric Hindrance: Highly hindered ketones or nucleophiles can slow down the reaction.
-
Solution: Consider using a more reactive nucleophile if possible, or prolonging the reaction time at a low temperature.
-
-
Enolization of the Imine: If the N-tert-butanesulfinyl imine has acidic α-protons, the organometallic reagent can act as a base, leading to deprotonation instead of addition.
-
Solution: Use a less basic nucleophile if the substrate allows, or consider a different synthetic route.
-
III. Deprotection (Cleavage) Step
Question 4: I am having trouble cleaving the tert-butanesulfinyl group, or the reaction is incomplete. What should I do?
Answer: The tert-butanesulfinyl group is typically removed under acidic conditions. Incomplete cleavage is usually due to insufficient acid or non-optimal conditions.
-
Insufficient Acid: The most common cause is an inadequate amount of acid.
-
Solution: Use a slight excess of a strong acid, such as hydrochloric acid (HCl), typically as a solution in an organic solvent like dioxane or methanol.[8]
-
-
Reaction Time/Temperature: The reaction may not have proceeded to completion.
-
Solution: While often rapid, some substrates may require longer reaction times or gentle warming. Monitor the reaction by TLC or LC-MS to ensure complete conversion.
-
Question 5: I am observing side products during the deprotection step. What are they and how can I avoid them?
Answer: While generally a clean reaction, side products can form under certain conditions.
-
Racemization of the Auxiliary: The chiral center on the sulfur atom can racemize in the presence of acid.[9]
-
Decomposition of the Auxiliary: While less common than with other tert-butyl-based protecting groups, harsh acidic conditions could potentially lead to decomposition. However, the tert-butylsulfinyl group is generally stable and is converted to tert-butylsulfinyl chloride upon treatment with HCl.[9]
IV. Purification
Question 6: What are the best practices for purifying the N-tert-butanesulfinyl amine product and the final chiral amine?
Answer: Purification strategies will depend on the physical properties of your compounds.
-
N-tert-Butanesulfinyl Amines:
-
Chromatography: Flash column chromatography on silica gel is a common method for purification. The polarity of the eluent will depend on the specific substrate.
-
Crystallization: If the product is a solid, recrystallization can be an effective method for obtaining highly pure material.
-
-
Final Chiral Amines:
-
Extraction: After acidic cleavage, the desired amine is typically in the form of an ammonium salt. A basic workup (e.g., with aqueous NaOH or NaHCO₃) will generate the free amine, which can then be extracted into an organic solvent.
-
Filtration of the Amine Salt: The amine hydrochloride salt is often insoluble in the reaction solvent (e.g., cyclopentyl methyl ether) and can be isolated by simple filtration in high purity.[10][11][12]
-
Distillation/Crystallization: Depending on the properties of the final amine, distillation (for liquids) or crystallization (for solids) can be used for final purification.
-
Experimental Protocols
General Protocol for N-tert-Butanesulfinyl Imine Formation (using Ti(OEt)₄):
-
To a solution of the aldehyde or ketone (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv) in an anhydrous solvent (e.g., THF, CH₂Cl₂) at room temperature, add Ti(OEt)₄ (2.0 equiv) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C for ketimines) until the reaction is complete, as monitored by TLC or LC-MS.[1][13]
-
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of celite, washing the filter cake with an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
General Protocol for Nucleophilic Addition of a Grignard Reagent:
-
Dissolve the purified N-tert-butanesulfinyl imine (1.0 equiv) in an anhydrous solvent (e.g., diethyl ether or toluene) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the Grignard reagent (1.5-2.0 equiv) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography or crystallization.
General Protocol for Cleavage of the tert-Butanesulfinyl Group:
-
Dissolve the N-tert-butanesulfinyl amine (1.0 equiv) in a suitable solvent (e.g., methanol, cyclopentyl methyl ether).[10][11]
-
Add a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane or gaseous HCl in methanol) (2.0-3.0 equiv) at 0 °C.
-
Stir the mixture at 0 °C to room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to obtain the crude amine hydrochloride salt.
-
The salt can be purified by trituration with a non-polar solvent (e.g., diethyl ether) or used directly. To obtain the free amine, dissolve the salt in water, basify with aqueous NaOH, and extract with an organic solvent.
Visualizations
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 4. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 7. scispace.com [scispace.com]
- 8. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of 1-(4-tert-butylphenyl)ethanamine Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of 1-(4-tert-butylphenyl)ethanamine and its salts.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the crystallization of this compound salts?
The crystallization of chiral aromatic amines like this compound and its salts can present several challenges. These often include:
-
"Oiling out": The compound separates from the solution as a liquid (an oil) instead of a solid crystalline material. This is a common issue with amines and their salts.[1]
-
Polymorphism: The ability of the salt to exist in multiple crystalline forms (polymorphs). Different polymorphs can have different physical properties, including solubility and stability, which is a critical consideration in pharmaceutical development.[2]
-
Poor Crystal Quality: Formation of very small needles, amorphous material, or poorly defined crystals that are difficult to filter and dry.
-
Difficulty in Inducing Crystallization: The salt may remain in a supersaturated solution without forming crystals, even at low temperatures.
-
Solvent Selection: Identifying a suitable solvent or solvent system that provides a good solubility profile for crystallization (i.e., high solubility at elevated temperatures and low solubility at room temperature or below) can be challenging.
Q2: How does the choice of the counter-ion (acid) affect the crystallization of this compound salts?
The choice of the acid used to form the salt is critical and significantly influences the crystallization process. Different acids will form salts with varying lattice energies, solubilities, and melting points. For aromatic amines, strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) are often used to ensure proper protonation and stable salt formation.[3] Weak acids with weak bases may result in poor salt formation.[3] Diastereomeric crystallization using a chiral acid (like tartaric acid) is a common method for resolving racemic amines, where the resulting diastereomeric salts have different solubilities, allowing for separation.[4][5]
Q3: What is "oiling out" and how can I prevent it?
"Oiling out" is a phenomenon where the solute separates from a supersaturated solution as a liquid phase instead of a solid crystalline lattice.[1] This is often caused by high levels of supersaturation or rapid cooling.[1]
To prevent oiling out, you can try the following strategies:
-
Reduce Supersaturation: Add a small amount of additional solvent to the heated solution before cooling.[1][6]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Rapid cooling encourages oil formation.[1]
-
Use a Seed Crystal: Adding a small amount of the solid material (a seed crystal) to a slightly cooled, saturated solution can induce crystallization and prevent oiling.[1]
-
Solvent Selection: Experiment with different solvent systems. A mixture of a "good" solvent and a "poor" solvent (anti-solvent) can sometimes promote crystallization over oiling.[1]
-
pH Adjustment: For amines, ensuring complete conversion to the salt by using the appropriate stoichiometry of a strong acid can improve crystallization properties.[1]
Troubleshooting Guides
Problem 1: The Amine Salt Fails to Crystallize
If the this compound salt does not crystallize from solution, consider the following troubleshooting steps:
| Step | Action | Rationale |
| 1 | Induce Nucleation | Scratch the inside of the flask with a glass rod at the liquid-air interface. This can create microscopic scratches that serve as nucleation sites. |
| 2 | Add Seed Crystals | If any solid is available, add a very small crystal to the supersaturated solution to initiate crystal growth. |
| 3 | Increase Concentration | Carefully evaporate some of the solvent to increase the concentration of the solute. Be cautious not to oversaturate to the point of "oiling out". |
| 4 | Utilize an Anti-Solvent | Slowly add a solvent in which the salt is insoluble (an anti-solvent) to the solution until turbidity persists. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly. |
| 5 | Re-evaluate Solvent System | The chosen solvent may not be appropriate. Test the solubility of the salt in a range of solvents with varying polarities. |
Problem 2: Poor Yield of Crystals
A low yield of crystalline material can be due to several factors. The following table provides potential causes and solutions:
| Potential Cause | Suggested Solution |
| Too much solvent was used. | If the mother liquor has not been discarded, try to concentrate it by evaporation and cool it again to obtain a second crop of crystals.[6] |
| The crystals are too soluble in the washing solvent. | Ensure the washing solvent is ice-cold and use a minimal amount. The chosen washing solvent should have very low solubility for your compound. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask to prevent the solution from cooling and crystallizing during filtration. Add a small excess of hot solvent before filtering. |
Experimental Protocols
Protocol 1: General Procedure for the Crystallization of this compound Hydrochloride
-
Dissolution: Dissolve 1.0 g of this compound in a suitable solvent (e.g., isopropanol) in an Erlenmeyer flask. Warm the solution gently on a hot plate.
-
Salt Formation: Stoichiometrically add a solution of hydrochloric acid (e.g., 2 M HCl in isopropanol) to the warm amine solution while stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal.
-
Cooling: Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Screening for a Suitable Crystallization Solvent
-
Preparation: Place approximately 20-30 mg of the this compound salt into several test tubes.
-
Solvent Addition: To each test tube, add a different solvent (e.g., ethanol, acetone, ethyl acetate, toluene, hexane, water) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
Heating: For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath until the solid dissolves.
-
Cooling: Allow the solutions to cool to room temperature and then in an ice bath.
-
Observation: Observe which solvents result in the formation of well-defined crystals upon cooling. An ideal solvent will dissolve the compound when hot but not when cold.
Visualizations
Caption: General experimental workflow for the crystallization of an amine salt.
Caption: Troubleshooting decision tree for crystallization issues.
References
Technical Support Center: Purification of Racemic 1-(4-tert-butylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of racemic 1-(4-tert-butylphenyl)ethanamine. The following information is designed to assist you in overcoming common challenges encountered during the chiral resolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of racemic this compound?
A1: The most common and effective methods for separating the enantiomers of this compound are:
-
Diastereomeric Recrystallization: This classical method involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts.[1] These salts have different solubilities, allowing for their separation by fractional crystallization.[1][2]
-
Enzymatic Kinetic Resolution: This technique utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the amine, which can then be separated from the unreacted enantiomer.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can be used to separate the enantiomers.[3]
Q2: How do I choose the best chiral resolving agent for diastereomeric recrystallization?
A2: The selection of a resolving agent is crucial and often requires empirical screening.[2] For amines like this compound, common choices include chiral acids such as tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid), mandelic acid, or camphorsulfonic acid.[2] An ideal resolving agent will form a diastereomeric salt with one enantiomer that is significantly less soluble in a particular solvent, leading to efficient separation.[4]
Q3: What are the key parameters to optimize in an enzymatic resolution?
A3: Key parameters for optimizing the enzymatic resolution of amines include the choice of enzyme (lipases like Candida antarctica lipase B are common), the acylating agent, the solvent, and the reaction temperature.[5] The goal is to achieve a high enantiomeric excess (ee) of both the acylated product and the unreacted amine at approximately 50% conversion.
Q4: When is chiral chromatography the preferred method?
A4: Chiral chromatography is often preferred for analytical-scale separation to determine enantiomeric purity. For preparative-scale separations, it can be a good option when diastereomeric recrystallization or enzymatic resolution is unsuccessful or when both enantiomers are needed in high purity from the outset.[3] Supercritical Fluid Chromatography (SFC) is increasingly used for preparative separations as it is often faster and uses less organic solvent than HPLC.[6]
Troubleshooting Guides
Diastereomeric Recrystallization
| Problem | Possible Cause | Suggested Solution |
| No crystal formation | 1. Solvent is too good (salt is too soluble). 2. Solution is not supersaturated. 3. Concentration is too low. | 1. Try a less polar solvent or a mixture of solvents. 2. Slowly cool the solution, partially evaporate the solvent, or add an anti-solvent. 3. Concentrate the solution. |
| Oiling out instead of crystallization | 1. High concentration of the salt. 2. Cooling the solution too quickly. 3. Inappropriate solvent. | 1. Dilute the solution. 2. Allow the solution to cool to room temperature slowly before further cooling. 3. Screen for alternative solvents. |
| Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) | 1. Insufficient difference in solubility between the two diastereomeric salts. 2. Co-precipitation of the more soluble diastereomer. 3. Racemization of the starting material or product. | 1. Screen different resolving agents and solvents. 2. Perform a second recrystallization of the obtained salt. 3. Ensure the conditions for salt formation and isolation are mild. |
| Low Yield of the Desired Diastereomer | 1. The desired diastereomeric salt has significant solubility in the mother liquor. 2. Incomplete salt formation. | 1. Optimize the crystallization temperature and solvent volume. 2. Ensure the stoichiometry of the resolving agent is appropriate (often 0.5 to 1.0 equivalents). |
Enzymatic Kinetic Resolution
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity | 1. Inappropriate solvent. 2. Enzyme denaturation due to temperature or pH. 3. Presence of enzyme inhibitors. | 1. Screen different organic solvents (e.g., MTBE, hexane, toluene). 2. Optimize the reaction temperature (typically 30-50 °C). Ensure the reaction medium is not strongly acidic or basic. 3. Purify the starting materials. |
| Low Enantioselectivity (low e.e.) | 1. The chosen enzyme is not selective for the substrate. 2. The acylating agent is not optimal. 3. Reaction conditions are not ideal. | 1. Screen different lipases. 2. Screen various acylating agents (e.g., ethyl acetate, vinyl acetate). 3. Optimize temperature and solvent. |
| Reaction stops before 50% conversion | 1. Product inhibition. 2. Change in pH of the reaction medium. | 1. Consider in-situ removal of the product. 2. Use a buffered system if aqueous media are present. |
Chiral Chromatography (HPLC/SFC)
| Problem | Possible Cause | Suggested Solution |
| No separation of enantiomers | 1. Unsuitable chiral stationary phase (CSP). 2. Inappropriate mobile phase. | 1. Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). 2. Vary the mobile phase composition (e.g., ratio of polar and non-polar solvents, additives). |
| Poor peak shape | 1. Secondary interactions with the stationary phase. 2. Overloading of the column. | 1. Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid or diethylamine). 2. Reduce the injection volume or concentration of the sample. |
| Long retention times | 1. Mobile phase is too weak. | 1. Increase the proportion of the stronger eluting solvent in the mobile phase. |
Experimental Protocols
Diastereomeric Recrystallization with a Tartaric Acid Derivative
This is a general protocol and may require optimization for this compound.
-
Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or isopropanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of an enantiomerically pure tartaric acid derivative (e.g., L-(+)-tartaric acid or di-p-toluoyl-L-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature. The formation of crystals of one of the diastereomeric salts should be observed. For optimal yield, the mixture can be further cooled in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add a base (e.g., 1 M NaOH) until the pH is basic. Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification and Analysis: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. Determine the enantiomeric excess of the obtained amine by chiral HPLC or by measuring its specific rotation.
Enzymatic Kinetic Resolution using a Lipase
This is a general protocol that will likely require optimization.
-
Reaction Setup: In a flask, dissolve racemic this compound in a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or hexane).
-
Enzyme and Acyl Donor Addition: Add an immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B) and an acylating agent (e.g., ethyl acetate or vinyl acetate).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC.
-
Work-up: When the reaction has reached approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Separation: The resulting mixture contains one enantiomer of the amine and the acylated other enantiomer. These can be separated by standard techniques such as column chromatography or extraction. The acylated amine can then be hydrolyzed back to the free amine if desired.
Quantitative Data Summary
The following tables provide a template for organizing experimental data for the chiral resolution of this compound. Specific values will depend on the experimental conditions.
Table 1: Diastereomeric Recrystallization Data
| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | d.e. of Salt (%) | e.e. of Amine (%) |
| L-(+)-Tartaric Acid | Methanol | 1:0.5 | Data | Data | Data |
| Di-p-toluoyl-L-tartaric acid | Ethanol | 1:1 | Data | Data | Data |
| (S)-(+)-Mandelic Acid | Isopropanol | 1:1 | Data | Data | Data |
Table 2: Enzymatic Kinetic Resolution Data
| Lipase | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | e.e. of Amine (%) | e.e. of Amide (%) |
| Novozym 435 | Ethyl Acetate | MTBE | 40 | Data | Data | Data |
| Novozym 435 | Vinyl Acetate | Hexane | 30 | Data | Data | Data |
| Lipase from Pseudomonas cepacia | Ethyl Acetate | Toluene | 40 | Data | Data | Data |
Table 3: Chiral Chromatography Data
| CSP | Mobile Phase | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralpak IA | Hexane:Isopropanol (90:10) + 0.1% DEA | 1.0 | Data | Data | Data |
| Chiralcel OD-H | Hexane:Ethanol (95:5) + 0.1% DEA | 1.0 | Data | Data | Data |
*Data to be filled in based on experimental results.
Visualizations
Caption: Workflow for Diastereomeric Recrystallization.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine | 1212887-14-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects [mdpi.com]
- 6. benchchem.com [benchchem.com]
optimizing reaction yield for 1-(4-tert-butylphenyl)ethanamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-tert-butylphenyl)ethanamine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and suggested solutions in a question-and-answer format.
Issue 1: Low Reaction Yield
Q1: I am consistently obtaining a low yield of this compound. What are the most likely causes?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route, reagent quality, and reaction conditions. The two most common methods for this synthesis are Reductive Amination of 4-tert-butylacetophenone and the Leuckart reaction.
For Reductive Amination , potential causes for low yield include:
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Inefficient Imine Formation: The initial formation of the imine intermediate from 4-tert-butylacetophenone and the ammonia source is crucial. This equilibrium can be unfavorable.
-
Suboptimal Reducing Agent: The choice and quality of the reducing agent are critical. Some reducing agents may not be potent enough or may decompose under the reaction conditions.[1]
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Side Reactions: The ketone starting material can be reduced to the corresponding alcohol (1-(4-tert-butylphenyl)ethanol) by the reducing agent, competing with the desired reductive amination pathway.[1]
For the Leuckart Reaction , potential causes for low yield include:
-
High Reaction Temperatures: While the Leuckart reaction requires high temperatures, excessive heat can lead to decomposition of reactants and products.[2]
-
Improper Reagent Stoichiometry: The ratio of the ketone to the formamide or ammonium formate is critical for driving the reaction to completion.
-
Incomplete Hydrolysis: The initial product of the Leuckart reaction is the N-formyl derivative, which must be hydrolyzed to yield the final primary amine. Incomplete hydrolysis will result in a lower yield of the desired product.[3]
Q2: How can I optimize the reaction conditions to improve the yield?
A2: Optimizing reaction parameters is key to maximizing the yield.
For Reductive Amination :
-
pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[1] This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid.
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Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over sodium borohydride (NaBH4) because they are less likely to reduce the starting ketone.[1][4]
-
Temperature: The reaction is typically run at room temperature. Lowering the temperature may reduce the rate of side reactions.
For the Leuckart Reaction :
-
Temperature Control: The optimal temperature is typically between 160-170°C. Higher temperatures (190-200°C) can sometimes lead to lower yields.[5]
-
Reagent Choice: Using ammonium formate is often reported to give better yields than formamide alone. The addition of formic acid to formamide can also improve the yield.[6]
-
Water Removal: The removal of water as it is formed can help to drive the initial imine-forming equilibrium towards the product.
Issue 2: Impurity Formation and Purification Challenges
Q3: I am observing significant impurities in my crude product. What are the common side products and how can I minimize their formation?
A3: The primary impurities depend on the synthetic method used.
In Reductive Amination , a common byproduct is the corresponding alcohol, 1-(4-tert-butylphenyl)ethanol, formed from the reduction of the starting ketone. To minimize this, use a milder reducing agent like NaBH3CN or NaBH(OAc)3 that selectively reduces the imine intermediate.[1]
In the Leuckart Reaction , the main impurity is often the unhydrolyzed N-formyl intermediate. Ensuring complete hydrolysis by using a strong acid (like concentrated HCl) and sufficient heating during the workup is crucial.[5] Over-alkylation to form secondary or tertiary amines can also occur, especially if an excess of the amine is not used.[3]
Q4: My final product is difficult to purify. What strategies can I employ?
A4: Purification of this compound, which is a basic compound, typically involves the following steps:
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Acid-Base Extraction: After the reaction, the mixture can be treated with an aqueous acid (e.g., 1M HCl) to protonate the amine product, making it water-soluble. The aqueous layer can then be washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove non-basic organic impurities. Subsequently, the aqueous layer is basified (e.g., with 2M NaOH) to deprotonate the amine, which can then be extracted into an organic solvent.
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Distillation: If the product is a liquid, vacuum distillation can be an effective purification method.
-
Crystallization: The amine can be converted to a salt (e.g., hydrochloride or tartrate salt) which is often a crystalline solid and can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.
Frequently Asked Questions (FAQs)
Q5: What is the starting material for the synthesis of this compound?
A5: The most common starting material is 4-tert-butylacetophenone.
Q6: What are the main synthetic routes to prepare this compound?
A6: The two primary methods are the Reductive Amination of 4-tert-butylacetophenone and the Leuckart reaction.[2]
Q7: Which reducing agents are suitable for the reductive amination of 4-tert-butylacetophenone?
A7: Common reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3).[4] NaBH3CN and NaBH(OAc)3 are often preferred for their selectivity in reducing the imine intermediate over the ketone starting material.[1]
Q8: What are the typical conditions for the Leuckart reaction?
A8: The Leuckart reaction typically involves heating the ketone with ammonium formate or formamide at high temperatures, often between 120°C and 185°C.[6]
Q9: How is the N-formyl byproduct from the Leuckart reaction converted to the desired amine?
A9: The N-formyl intermediate is hydrolyzed to the primary amine by heating with an acid, such as concentrated hydrochloric acid.[5]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Synthesis
| Parameter | Reductive Amination | Leuckart Reaction |
| Starting Material | 4-tert-butylacetophenone, Ammonia source | 4-tert-butylacetophenone |
| Key Reagents | Reducing agent (e.g., NaBH3CN, NaBH(OAc)3) | Ammonium formate or Formamide |
| Reaction Temperature | Typically Room Temperature | High Temperature (160-170°C)[5] |
| Typical Yields | Moderate to High | Moderate to High |
| Common Byproducts | 1-(4-tert-butylphenyl)ethanol | N-formyl-1-(4-tert-butylphenyl)ethanamine |
Table 2: Influence of Reducing Agent on Reductive Amination Yield
| Reducing Agent | Relative Reactivity | Selectivity for Imine vs. Ketone | Typical Solvent |
| NaBH4 | High | Low | Methanol, Ethanol |
| NaBH3CN | Moderate | High | Methanol, Acetonitrile |
| NaBH(OAc)3 | Moderate | High | Dichloromethane, 1,2-Dichloroethane |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a representative procedure adapted from general methods for the reductive amination of acetophenones.
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Imine Formation: To a solution of 4-tert-butylacetophenone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Quench the reaction by the slow addition of 2M HCl until the solution is acidic. Remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and wash with diethyl ether to remove any unreacted ketone. Basify the aqueous layer with 2M NaOH until pH > 12. Extract the product with diethyl ether (3 x 50 mL).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound via the Leuckart Reaction
This protocol is a representative procedure adapted from general methods for the Leuckart reaction.
-
Reaction Setup: In a round-bottom flask equipped with a distillation head and a reflux condenser, combine 4-tert-butylacetophenone (1.0 eq) and ammonium formate (5.0 eq).
-
Heating: Heat the mixture in an oil bath to 160-170°C. Water and formic acid will begin to distill off. Continue heating for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (after taking a small aliquot and performing a mini-hydrolysis workup) or GC-MS.
-
Hydrolysis: Cool the reaction mixture and add concentrated hydrochloric acid (5.0 eq). Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate N-formyl amine.
-
Work-up and Extraction: Cool the mixture and transfer it to a separatory funnel. Wash with diethyl ether to remove non-basic impurities. Carefully basify the aqueous layer with concentrated NaOH solution while cooling in an ice bath until pH > 12. Extract the product with diethyl ether (3 x 50 mL).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the Reductive Amination synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Synthesis of 1-(4-tert-butylphenyl)ethanamine
Welcome to the technical support center for the synthesis of 1-(4-tert-butylphenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Leuckart reaction and other reductive amination methods.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, particularly when employing the Leuckart reaction or similar reductive aminations.
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Incomplete Reaction: The Leuckart reaction often requires high temperatures (typically 160-185°C) and prolonged reaction times (6-25 hours) to proceed to completion.[1] Ensure that the reaction has been heated for a sufficient duration at the appropriate temperature.
-
Suboptimal Reagent Ratios: The molar ratio of the ketone (4'-tert-butylacetophenone) to the amine source (ammonium formate or formamide) is crucial. An excess of the amine source is generally used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amines.[2] A molar ratio of ketone to ammonium formate of 1:4 or 1:5 is often recommended.
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Presence of Water: While the Leuckart reaction can tolerate some water, excessive amounts can hinder the initial imine formation. Conversely, the complete absence of water when using formamide can also be problematic as water is needed for the in-situ generation of ammonium formate.[3]
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Thermal Decomposition: Prolonged exposure to high temperatures can lead to the decomposition of reactants, intermediates, and products, thereby reducing the overall yield.[1]
Troubleshooting Tips:
-
Gradually increase the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Experiment with the molar ratio of 4'-tert-butylacetophenone to ammonium formate. Start with a 1:5 ratio and adjust as needed.
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If using formamide, the addition of a small, controlled amount of water may be beneficial.[3]
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Consider alternative, milder reductive amination methods using reagents like sodium borohydride or sodium triacetoxyborohydride, which operate at lower temperatures.[4]
Q2: I am observing significant amounts of side products. What are they and how can I minimize their formation?
A2: The formation of side products is a common challenge. The primary side products in the synthesis of this compound are typically:
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N-(1-(4-(tert-butyl)phenyl)ethyl)formamide: This is the N-formylated intermediate of the Leuckart reaction.[5] Its presence indicates incomplete hydrolysis of the reaction mixture.
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Di(1-(4-(tert-butyl)phenyl)ethyl)amine: This secondary amine is formed when the primary amine product reacts with another molecule of the starting ketone.
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1-(4-tert-butylphenyl)ethanol: This alcohol is a result of the reduction of the starting ketone, 4'-tert-butylacetophenone. This is more common when using less selective reducing agents in reductive amination.[4]
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Aldol Condensation Products: Under the basic conditions that can arise during the reaction, the starting ketone can undergo self-condensation.
Troubleshooting Tips:
-
To minimize the N-formyl intermediate: Ensure complete hydrolysis after the Leuckart reaction by refluxing the reaction mixture with a strong acid, such as hydrochloric acid.[3]
-
To reduce secondary amine formation: Use a larger excess of the ammonia source (ammonium formate). This shifts the equilibrium towards the formation of the primary amine.
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To avoid alcohol formation: When using hydride reducing agents, choose a more chemoselective one like sodium triacetoxyborohydride, which preferentially reduces the imine over the ketone.[4][6] If using sodium borohydride, it is crucial to allow for complete imine formation before adding the reducing agent.
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To suppress aldol condensation: Maintaining a slightly acidic medium can help to minimize aldol-type side reactions.
Q3: How can I effectively purify the final product, this compound?
A3: Purification of the desired amine from the reaction mixture requires separating it from unreacted starting materials, the N-formyl intermediate, and other side products.
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Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral and acidic impurities.
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After the reaction, quench the mixture and make it acidic with an acid like HCl. The amine will form a water-soluble salt (1-(4-tert-butylphenyl)ethanaminium chloride).
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Wash the acidic aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral organic impurities like unreacted ketone and the alcohol byproduct.
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Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine salt, making the free amine insoluble in water.
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Extract the free amine into an organic solvent.
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Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Distillation: The purified free amine can be further purified by vacuum distillation.
-
Column Chromatography: If distillation is not feasible or if impurities have similar boiling points, column chromatography on silica gel can be employed. A solvent system such as ethyl acetate/hexane with a small amount of triethylamine (to prevent the amine from streaking on the acidic silica gel) is often effective.
Data Presentation
The following table summarizes the potential products and byproducts in the synthesis of this compound.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Reaction |
| This compound | C₁₂H₁₉N | 177.29 | Desired Product |
| 4'-tert-butylacetophenone | C₁₂H₁₆O | 176.26 | Starting Material |
| N-(1-(4-(tert-butyl)phenyl)ethyl)formamide | C₁₃H₁₉NO | 205.30 | Intermediate |
| Di(1-(4-(tert-butyl)phenyl)ethyl)amine | C₂₄H₃₅N | 337.55 | Side Product |
| 1-(4-tert-butylphenyl)ethanol | C₁₂H₁₈O | 178.27 | Side Product |
Experimental Protocols
1. Synthesis of this compound via the Leuckart Reaction
This protocol is a general procedure and may require optimization.
Materials:
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4'-tert-butylacetophenone
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Ammonium formate
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Concentrated Hydrochloric Acid (HCl)
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Sodium Hydroxide (NaOH)
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Diethyl ether (or other suitable organic solvent)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4'-tert-butylacetophenone and ammonium formate in a 1:5 molar ratio.
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Heat the mixture in an oil bath to 160-180°C for 6-8 hours. The mixture will become a melt and then solidify upon cooling.
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After cooling, add a 10% solution of hydrochloric acid to the flask and reflux for 4-6 hours to hydrolyze the intermediate N-formyl derivative.
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Cool the mixture to room temperature and transfer it to a separatory funnel.
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Wash the acidic aqueous layer with two portions of diethyl ether to remove any unreacted ketone and other neutral byproducts. Discard the organic layers.
-
Carefully basify the aqueous layer with a concentrated solution of sodium hydroxide until it is strongly alkaline (pH > 12). The free amine will separate as an oil.
-
Extract the aqueous layer with three portions of diethyl ether.
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Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
2. Synthesis via Reductive Amination with Sodium Borohydride
This method offers a milder alternative to the Leuckart reaction.
Materials:
-
4'-tert-butylacetophenone
-
Ammonium acetate or ammonia in methanol
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Standard work-up reagents and glassware as listed above.
Procedure:
-
Dissolve 4'-tert-butylacetophenone in methanol in a round-bottom flask.
-
Add a solution of ammonia in methanol or ammonium acetate (in excess).
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Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
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Cool the reaction mixture in an ice bath.
-
Slowly and portion-wise, add sodium borohydride to the cooled solution.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Perform an acid-base extraction as described in the Leuckart protocol to isolate and purify the product.
Visualizations
The following diagrams illustrate the reaction pathways and logical relationships in the synthesis of this compound.
Caption: Main synthetic routes to this compound.
Caption: Troubleshooting logic for synthesis side reactions.
References
- 1. scribd.com [scribd.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. grokipedia.com [grokipedia.com]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(4-tert-butylphenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-tert-butylphenyl)ethanamine. The following sections detail common impurities and provide robust protocols for their removal.
Troubleshooting and FAQs
Q1: What are the common impurities in commercially available or synthetically produced this compound?
A1: Impurities in this compound can originate from the synthetic route, which often involves the reductive amination of 4-tert-butylacetophenone. Potential impurities include:
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Unreacted Starting Materials: Residual 4-tert-butylacetophenone.
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Intermediates: The corresponding imine or oxime intermediates.
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Over-alkylation Products: Secondary or tertiary amines formed from the reaction of the product with the starting materials.
-
Side-products from the Reducing Agent: Borate salts (if using sodium borohydride) or other reagent-derived impurities.
-
Enantiomeric Impurity: The presence of the undesired enantiomer in a stereospecific synthesis or after resolution.
Q2: My this compound sample is an oil and won't crystallize. How can I purify it?
A2: "Oiling out" is a common issue with amines. Here are several strategies to induce crystallization:
-
Convert to a Salt: this compound is a base and can be converted to its hydrochloride (HCl) or other salt form by reacting it with the corresponding acid. These salts often have higher melting points and are more crystalline than the freebase. You can then perform a recrystallization on the salt.
-
Solvent Selection: Experiment with a variety of solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold. For aromatic amines, common solvents to try include isopropanol, ethanol, toluene, or mixtures like hexane/ethyl acetate.
-
Slow Cooling: Allow the saturated solution to cool to room temperature slowly, then gradually lower the temperature using an ice bath. Rapid cooling can promote oiling.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.
Q3: I am trying to perform a chiral resolution, but the diastereomeric salts are not separating well. What can I do?
A3: Inefficient separation of diastereomeric salts can be due to several factors:
-
Incorrect Resolving Agent: Not all chiral resolving agents will work for every compound. Common choices for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. It may be necessary to screen several resolving agents.
-
Solvent System: The choice of solvent is critical for fractional crystallization. The ideal solvent will have a significant solubility difference between the two diastereomeric salts. Experiment with different solvents and solvent mixtures.
-
Stoichiometry: The molar ratio of the amine to the resolving agent can impact the efficiency of the resolution. It is often beneficial to use a sub-stoichiometric amount of the resolving agent.
-
Temperature Profile: The temperature at which crystallization occurs can affect the purity of the diastereomeric salt. A slow, controlled cooling process is generally preferred.
Q4: How can I remove highly polar or non-polar impurities from my amine sample?
A4:
-
Acid-Base Extraction: This is a highly effective method for separating amines from neutral or acidic impurities. The basic amine is protonated with an acid to form a water-soluble salt, which moves to the aqueous phase, leaving non-polar impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1][2][3][4][5]
-
Column Chromatography: For impurities with different polarities, column chromatography is a powerful tool. For basic amines, it is often recommended to use a stationary phase like alumina or amine-functionalized silica to avoid the issues of tailing and product loss that can occur with standard silica gel due to its acidic nature.[6] Alternatively, adding a small amount of a competing amine like triethylamine to the eluent can improve separation on standard silica.[6]
Purification Workflow
References
Technical Support Center: Stereochemical Stability of 1-(4-tert-butylphenyl)ethanamine
Welcome to the Technical Support Center for 1-(4-tert-butylphenyl)ethanamine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the racemization of this chiral amine during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal amounts of both enantiomers (a racemate). For a chiral amine like this compound, maintaining a specific enantiomeric form is often critical for its biological activity and therapeutic efficacy. Racemization can lead to a loss of potency, altered pharmacological effects, and difficulties in characterization and quality control.
Q2: What are the primary causes of racemization for chiral amines like this compound?
A2: The primary drivers of racemization in 1-aryl-alkylamines include:
-
Harsh pH conditions: Both strong acids and strong bases can catalyze racemization.
-
Elevated temperatures: Higher temperatures provide the energy to overcome the activation barrier for enantiomeric interconversion.
-
Formation of achiral intermediates: Reaction conditions that lead to the formation of a planar, achiral intermediate, such as an imine or a carbocation at the stereocenter, will result in the loss of stereochemical information.
-
Presence of certain catalysts: Transition metals like palladium (Pd) and ruthenium (Ru) can catalyze the dehydrogenation of the amine to an imine, which then reprotonates non-stereoselectively.[1]
Q3: How can I minimize racemization during a chemical reaction involving this compound?
A3: To minimize racemization, it is crucial to employ mild reaction conditions. This includes:
-
Temperature control: Whenever possible, run reactions at or below room temperature.
-
pH management: Avoid strongly acidic or basic conditions. Use of buffers can help maintain a neutral or near-neutral pH.
-
Reagent selection: Choose reagents that are known to be compatible with chiral amines and do not promote the formation of achiral intermediates.
-
Inert atmosphere: For reactions sensitive to oxidation, which can sometimes lead to side reactions that promote racemization, working under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Q4: What are the best practices for the purification of enantiomerically pure this compound?
A4: During purification, care must be taken to avoid conditions that can induce racemization.
-
Chromatography: For chromatographic separations, use neutral stationary phases and solvent systems. If additives are necessary, use them at low concentrations and opt for weaker acids or bases. Chiral HPLC or GC are effective methods for both purification and analysis of enantiomeric purity.
-
Crystallization: Diastereomeric salt formation with a chiral acid is a common method for resolving racemic amines.[2] During this process, use the minimum necessary amount of acid and avoid excessive heating when dissolving the salts. The choice of solvent is also critical for efficient separation and stability.
-
Extraction: When performing liquid-liquid extractions, use dilute acidic or basic solutions for washing and neutralization steps, and keep the contact time to a minimum.
Q5: How should I store enantiomerically pure this compound to prevent racemization over time?
A5: Proper storage is essential for maintaining the enantiomeric integrity of this compound.
-
Temperature: Store the compound at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.[3][4]
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent air oxidation and moisture absorption.[4]
-
Container: Use well-sealed, airtight containers made of inert materials.
-
Form: Storing the amine as a salt (e.g., hydrochloride) can sometimes improve its stability, provided the salt itself is stable and not hygroscopic.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity After Synthesis
| Potential Cause | Troubleshooting Step |
| High reaction temperature | Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst or a different synthetic route. |
| Strongly acidic or basic reagents/conditions | Neutralize the reaction mixture as soon as the reaction is complete. Use weaker acids or bases, or buffer the reaction medium if possible. |
| Use of a catalyst known to promote racemization (e.g., Pd/C with H₂) | If a reduction step is necessary, consider alternative reducing agents that are less prone to causing racemization. If a metal catalyst must be used, screen different catalysts and supports, and optimize reaction time and temperature to minimize racemization. |
| Formation of an imine intermediate | If the reaction mechanism involves imine formation, explore alternative pathways or protecting groups for the amine to prevent this. |
Issue 2: Racemization During Work-up and Purification
| Potential Cause | Troubleshooting Step |
| Prolonged exposure to acidic or basic aqueous solutions during extraction | Minimize the time the amine is in contact with acidic or basic washes. Use dilute solutions and perform extractions quickly at low temperatures. |
| High temperatures during solvent removal (rotary evaporation) | Use a lower bath temperature and a higher vacuum to remove the solvent. |
| Acidic or basic stationary phase in chromatography | Use a neutral stationary phase (e.g., silica gel with a neutral mobile phase). If tailing is an issue, consider adding a small amount of a volatile amine like triethylamine to the mobile phase for basic compounds. |
| Thermal decomposition on GC inlet | Use a lower inlet temperature for gas chromatography analysis and consider derivatization of the amine to a more thermally stable compound. |
Issue 3: Degradation or Racemization During Storage
| Potential Cause | Troubleshooting Step |
| Storage at room temperature | Transfer the sample to a refrigerator (2-8 °C) or freezer (-20 °C) for long-term storage. |
| Exposure to air and moisture | Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For hygroscopic compounds, store in a desiccator.[4] |
| Exposure to light | Store in an amber vial or in a dark place to prevent photodecomposition.[3] |
Experimental Protocols
Protocol 1: Chiral Analysis of this compound by Gas Chromatography (GC)
This protocol provides a general guideline for the analysis of the enantiomeric purity of this compound. Method optimization will be required for specific instruments and columns.
-
Derivatization (if necessary): To improve volatility and chromatographic performance, the amine can be derivatized. A common method is acylation with trifluoroacetic anhydride (TFAA).
-
Dissolve a small amount of the amine in a suitable solvent (e.g., dichloromethane).
-
Add an excess of TFAA and a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Allow the reaction to proceed at room temperature until complete (monitor by TLC or GC-MS).
-
Quench the reaction with a mild aqueous wash and extract the derivatized product.
-
Dry the organic layer over anhydrous sodium sulfate and carefully remove the solvent.
-
-
GC Conditions:
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin), is typically used.[5]
-
Carrier Gas: Hydrogen or Helium.
-
Inlet Temperature: Use the lowest temperature that allows for efficient vaporization to prevent on-column racemization.
-
Oven Program: An isothermal or temperature-programmed method should be developed to achieve baseline separation of the enantiomers.
-
Detector: Flame Ionization Detector (FID).
-
-
Analysis:
-
Inject a small amount of the derivatized (or underivatized, if sufficiently volatile and stable) sample.
-
Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee).
-
Protocol 2: Small-Scale Purification by Diastereomeric Salt Crystallization
This protocol outlines a general procedure for the purification of an enantiomerically enriched sample of this compound.
-
Salt Formation:
-
Dissolve the enantiomerically enriched amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5-0.8 equivalents) of an enantiomerically pure chiral acid (e.g., (R)-(-)-mandelic acid or (2R,3R)-(-)-tartaric acid) in the same solvent.
-
Slowly add the acid solution to the amine solution with gentle stirring at room temperature.
-
-
Crystallization:
-
Allow the solution to stand at room temperature. If no crystals form, cooling in an ice bath or refrigerator may be necessary. Slow crystallization is often key to obtaining high enantiomeric purity.
-
-
Isolation:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
-
Liberation of the Free Amine:
-
Dissolve the crystalline diastereomeric salt in water.
-
Add a dilute aqueous base (e.g., 1 M NaOH) until the solution is basic (check with pH paper).
-
Extract the free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure at a low temperature.
-
-
Analysis:
-
Determine the enantiomeric purity of the recovered amine using a suitable chiral analytical method (e.g., Chiral GC or HPLC).
-
Visualizations
Caption: Mechanism of racemization for a chiral amine.
Caption: Experimental workflow for preventing racemization.
References
Technical Support Center: Solvent Effects on the Chiral Resolution of Amines
Welcome to the technical support center for the chiral resolution of amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical role of solvents in achieving successful enantiomeric separation.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: Why am I observing poor peak shape (e.g., tailing or fronting) for my chiral amine analytes in HPLC?
A1: Poor peak shape for chiral amines in HPLC is a common issue, often stemming from interactions between the basic amine and the stationary phase, or an inappropriate mobile phase composition.
-
Silanol Interactions: Free silanol groups on silica-based chiral stationary phases (CSPs) can interact strongly with basic amines, leading to peak tailing.
-
Analyte Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Try diluting your sample and reinjecting. If the peak shape improves, analyte overload was likely the issue.
-
-
Inappropriate pH of Mobile Phase: For reversed-phase separations, the pH of the aqueous portion of the mobile phase can significantly impact the ionization state of the amine and its interaction with the stationary phase.
-
Solution: Adjust the pH of the mobile phase. For basic amines, a higher pH can sometimes improve peak shape.[4]
-
Q2: I am not achieving baseline separation of my amine enantiomers. How can I improve the resolution?
A2: Improving resolution (Rs) requires optimizing the selectivity (α) and/or the efficiency (N) of your chromatographic system. The solvent system plays a pivotal role in this.
-
Mobile Phase Composition: The choice and ratio of solvents in the mobile phase directly influence enantioselectivity.
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). A small change in the percentage of the alcohol modifier can have a significant impact on resolution.[5][6][7]
-
Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol).
-
-
Alcohol Modifier: The type of alcohol used as a modifier in normal phase chromatography can affect chiral recognition.
-
Additives: The concentration and type of acidic or basic additives can fine-tune the separation.
-
Temperature: Temperature can influence the thermodynamics of the chiral recognition process.
Q3: My retention times are drifting between injections. What could be the cause?
A3: Retention time instability is often related to the mobile phase or the column equilibration.
-
Mobile Phase Volatility: If you are using a volatile solvent in your mobile phase (e.g., hexane), its evaporation from the solvent reservoir can alter the mobile phase composition over time.
-
Solution: Keep your mobile phase bottles covered and prepare fresh mobile phase daily.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of an equilibrated column.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column temperature, leading to shifts in retention.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[12]
-
Q4: In diastereomeric salt crystallization, I am getting low enantiomeric excess (ee%). How can the solvent choice help?
A4: The choice of solvent is critical in diastereomeric crystallization as it directly influences the solubility of the two diastereomeric salts. The goal is to find a solvent in which one diastereomer is significantly less soluble than the other.
-
Solvent Screening: A systematic screening of different solvents is the most effective approach.
-
Solution: Start with common solvents like methanol, ethanol, isopropanol, and acetone. The polarity of the solvent plays a major role. Sometimes a mixture of solvents can provide the optimal solubility difference.[13]
-
-
Temperature: The temperature at which crystallization occurs affects the solubility of the salts.
-
Solution: Control the cooling rate of your solution. A slow cooling process often leads to purer crystals. Experiment with different final crystallization temperatures.
-
-
Concentration: The concentration of the amine and the resolving agent in the solvent is a key parameter.
-
Solution: Vary the concentration to find the optimal conditions for selective precipitation.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on the Chiral Separation of Amphetamine by HPLC
| Chiral Stationary Phase | Mobile Phase | Modifier | Additive | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| CHIRALPAK AD-H | CO₂/MeOH | 15% MeOH | 0.1% NH₃(aq) | 2.5, 2.8 | 1.15 | 1.8 |
| CHIRALPAK AD-H | CO₂/EtOH | 10% EtOH | 0.1% NH₃(aq) | 3.8, 4.3 | 1.20 | 2.5 |
| CHIRALPAK AD-H | CO₂/EtOH | 6% EtOH | 0.1% NH₃(aq) | 7.5, 8.5 | 1.22 | 2.8 |
| Astec CHIROBIOTIC V2 | MeOH/H₂O (95:5) | - | 0.1% Acetic Acid, 0.02% NH₄OH | 4.2, 5.1 | 1.25 | 2.1 |
| Astec CHIROBIOTIC V2 | MeOH/H₂O (95:5) | - | 0.05% Ammonium Trifluoroacetate | 3.5, 4.1 | 1.20 | 1.9 |
Data compiled from multiple sources for illustrative purposes.[11][14]
Table 2: Influence of Solvent on the Diastereomeric Resolution of 1-Phenylethylamine with (R,R)-Tartaric Acid
| Solvent | Enantiomeric Excess (ee%) of Crystallized (S)-amine Salt |
| Methanol | 95% |
| Ethanol | 88% |
| Isopropanol | 82% |
| Acetone | 75% |
Hypothetical data based on general principles of diastereomeric crystallization.[15]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for a Basic Amine
-
Column Selection: Start by screening at least three different chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are a good starting point for a wide range of amines.
-
Initial Mobile Phase Screening (Normal Phase):
-
Prepare a mobile phase of Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject a 1 mg/mL solution of the racemic amine.
-
Evaluate the chromatogram for any signs of peak separation.
-
-
Mobile Phase Optimization:
-
If partial separation is observed, optimize the mobile phase composition.
-
Vary the percentage of isopropanol from 5% to 20% in 5% increments.
-
If resolution is still not optimal, try a different alcohol modifier such as ethanol.
-
Optimize the concentration of DEA (e.g., 0.05%, 0.2%).
-
-
Temperature and Flow Rate Optimization:
-
Once a good separation is achieved, investigate the effect of column temperature (e.g., 15°C, 25°C, 40°C).
-
Evaluate the effect of flow rate (e.g., 0.8 mL/min, 1.2 mL/min) on resolution and analysis time.
-
Protocol 2: Diastereomeric Crystallization for Chiral Resolution of a Primary Amine
-
Resolving Agent and Solvent Selection:
-
Choose an appropriate chiral resolving agent. For a racemic amine, a chiral acid like (+)-tartaric acid or (-)-mandelic acid is commonly used.
-
Select a suitable solvent for crystallization. Methanol is often a good starting point.[15]
-
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a minimal amount of the warm solvent.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent in the same warm solvent.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
For maximum yield, the flask can be further cooled in an ice bath.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
The enantiomeric excess of the amine in the crystallized salt can be determined by chiral HPLC or polarimetry after liberating the free amine.
-
-
Liberation of the Free Amine:
-
Suspend the collected crystals in water.
-
Add a base (e.g., NaOH solution) dropwise until the salt is dissolved and the solution is basic.
-
Extract the liberated amine with an organic solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-pH Chiral Separation of Amphetamines | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection [sigmaaldrich.com]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Synthesis of 1-(4-tert-butylphenyl)ethanamine
Welcome to the Technical Support Center for the synthesis of 1-(4-tert-butylphenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of this key chemical intermediate. Here you will find detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and visual aids to assist you in your laboratory work.
Experimental Protocol: Reductive Amination via Leuckart Reaction
This protocol details the synthesis of this compound from 4-tert-butylacetophenone using the Leuckart reaction, a widely used method for reductive amination.[1][2][3]
Materials:
-
4-tert-butylacetophenone
-
Ammonium formate
-
Formamide
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 50%)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-tert-butylacetophenone and ammonium formate. A typical molar ratio is 1:5 to 1:8 of the ketone to ammonium formate to ensure an excess of the aminating and reducing agent.[1] For every mole of ketone, approximately 2-3 moles of formamide can be added as a solvent and to help drive the reaction.
-
Heating: Heat the reaction mixture to a temperature of 160-185°C.[1][4] The reaction is typically carried out for 4 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture.
-
Hydrolysis of the Intermediate: After the initial reaction is complete, the intermediate N-formyl derivative is hydrolyzed to the desired primary amine. Cool the reaction mixture to room temperature. Slowly and cautiously add concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as gas evolution may occur. The amount of acid should be sufficient to ensure the complete hydrolysis of the formamide and any remaining N-formyl intermediate.
-
Reflux: Heat the acidic mixture to reflux for 4 to 6 hours. This ensures the complete conversion of the N-formyl intermediate to the amine hydrochloride salt.
-
Workup and Extraction:
-
After cooling, the reaction mixture is made basic by the slow addition of a concentrated sodium hydroxide solution until the pH is greater than 10. This deprotonates the amine hydrochloride, yielding the free amine.
-
Transfer the basic aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation to yield the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation to obtain the final product with high purity.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound via the Leuckart reaction. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value/Range | Notes |
| Reactant Ratios | ||
| 4-tert-butylacetophenone | 1 equivalent | Starting material |
| Ammonium formate | 5 - 8 equivalents | Provides the amine group and acts as the reducing agent.[1] |
| Formamide | 2 - 3 equivalents | Often used as a solvent and can also serve as a source of ammonia. |
| Reaction Conditions | ||
| Temperature | 160 - 185 °C | High temperatures are characteristic of the Leuckart reaction.[1][4] |
| Reaction Time | 4 - 8 hours | For the initial amination step. |
| Hydrolysis Time | 4 - 6 hours | For the conversion of the N-formyl intermediate. |
| Yield and Purity | ||
| Typical Yield | 60 - 80% | Yields can be optimized by adjusting reaction conditions. |
| Purity (after distillation) | >95% | Vacuum distillation is generally effective for purification. |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | * Ensure the reaction temperature is maintained within the optimal range (160-185°C).[1][4] * Increase the reaction time and monitor by TLC or GC until the starting material is consumed. * Use a higher excess of ammonium formate.[1] |
| Incomplete hydrolysis of the N-formyl intermediate. | * Ensure sufficient hydrochloric acid is used for the hydrolysis step. * Increase the reflux time during hydrolysis. | |
| Loss of product during workup. | * Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to have the free amine. * Perform multiple extractions with the organic solvent to ensure complete recovery of the product. | |
| Presence of Impurities | Unreacted 4-tert-butylacetophenone. | * Optimize reaction time and temperature to drive the reaction to completion. * Purify the final product by vacuum distillation. |
| N-formyl-1-(4-tert-butylphenyl)ethanamine. | * This indicates incomplete hydrolysis. Increase the duration and/or acid concentration of the hydrolysis step. | |
| Formation of secondary or tertiary amines. | * The Leuckart reaction with ammonium formate generally favors the formation of primary amines. If side products are significant, consider alternative reductive amination methods with higher selectivity. | |
| Reaction Mixture Solidifies | Sublimation of ammonium formate. | * Ensure the reaction is well-stirred. * The addition of formamide can help to keep the reaction mixture in a liquid state. |
| Difficulty in Product Isolation | Emulsion formation during extraction. | * Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. * Allow the mixture to stand for a longer period to allow for phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the role of ammonium formate in the Leuckart reaction?
A1: Ammonium formate serves a dual purpose in the Leuckart reaction. It acts as the source of the amine (ammonia) and as the reducing agent (formate ion).[1]
Q2: Why is a high reaction temperature required for the Leuckart reaction?
A2: The high temperature is necessary to drive the dehydration of the intermediate carbinolamine to the imine and to facilitate the hydride transfer from the formate ion for the reduction step.[1][4]
Q3: Can I use other reducing agents for this transformation?
A3: Yes, other reductive amination protocols can be employed. For example, you can first form the imine from 4-tert-butylacetophenone and ammonia, and then reduce it with a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[2] However, the Leuckart reaction is a convenient one-pot procedure.
Q4: What is the N-formyl intermediate and why is hydrolysis necessary?
A4: The reaction between the ketone and ammonium formate can initially produce N-formyl-1-(4-tert-butylphenyl)ethanamine as the main product. The N-formyl group (-NHCHO) needs to be removed to obtain the desired primary amine (-NH₂). This is achieved by acid-catalyzed hydrolysis.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by taking small samples from the reaction mixture at different time points and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, you can spot the starting material (4-tert-butylacetophenone) and the reaction mixture to observe the disappearance of the starting material spot and the appearance of the product spot.
Q6: What are the main safety precautions for this synthesis?
A6: This synthesis should be performed in a well-ventilated fume hood. Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The high reaction temperature requires careful handling to avoid burns.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reductive Amination Pathway
Caption: Simplified pathway of the Leuckart reductive amination.
References
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of 1-(4-tert-butylphenyl)ethanamine by HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques—Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the enantiomeric excess determination of 1-(4-tert-butylphenyl)ethanamine, a key chiral amine.
While specific application data for this compound is not extensively published, this guide synthesizes established methods for structurally similar aromatic amines, particularly 1-phenylethanamine, to provide robust and transferable analytical protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers due to its versatility and the availability of a wide range of chiral stationary phases (CSPs).[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for resolving a broad spectrum of chiral compounds, including primary amines.[2][3][4]
Experimental Protocol: HPLC
A typical experimental setup for the HPLC-based determination of the enantiomeric excess of this compound would involve the following:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, for example, a Lux Cellulose-1 or Chiralpak OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) column, is a suitable starting point for method development.[5]
-
Mobile Phase: A normal phase mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol is commonly used. The addition of a small percentage of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), is often crucial for achieving good peak shape and resolution for basic analytes like amines.[6] A typical starting mobile phase could be Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Temperature: The analysis is typically performed at ambient temperature, though temperature can be optimized to improve resolution.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, for instance, 220 nm.
Data Presentation: HPLC Performance
The following table summarizes expected performance characteristics for the HPLC analysis of a chiral amine like this compound based on data for similar compounds.
| Parameter | Typical Value |
| Chiral Stationary Phase | Lux Cellulose-1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol/DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Resolution (Rs) | > 1.5 (baseline separation) |
| Analysis Time | 10 - 20 minutes |
| Limit of Detection (LOD) | ~0.05% of the minor enantiomer |
| Limit of Quantification (LOQ) | ~0.15% of the minor enantiomer |
Note: These values are estimates based on typical performance for similar chiral amines and may require optimization for this compound.
Alternative Methods for Enantiomeric Excess Determination
While HPLC is a dominant technique, other methods offer distinct advantages and can be valuable alternatives or complementary tools.
Gas Chromatography (GC)
Chiral GC is a high-resolution technique well-suited for volatile and thermally stable compounds. For primary amines like this compound, derivatization is often necessary to improve volatility and chromatographic performance.
Experimental Protocol: GC
-
Derivatization: The amine is typically derivatized with a reagent such as trifluoroacetic anhydride (TFAA) to form the corresponding amide.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Stationary Phase: A capillary column coated with a chiral selector, often a cyclodextrin derivative like a substituted beta-cyclodextrin.[7][8]
-
Carrier Gas: Hydrogen or helium.
-
Temperature Program: An oven temperature program is used to elute the derivatized enantiomers.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.
Experimental Protocol: CE
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) at a specific pH containing a chiral selector.
-
Chiral Selector: Cyclodextrins (e.g., heptakis(2,3-O-diacetyl-6-sulfato)-beta-CD) are commonly used for the separation of chiral amines.[9][10][11]
-
Voltage: A high voltage is applied across the capillary to drive the separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers to form diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum.
Experimental Protocol: NMR with Chiral Solvating Agent
-
Sample Preparation: The amine analyte and a chiral solvating agent (e.g., a BINOL derivative) are dissolved in a suitable deuterated solvent (e.g., CDCl3) directly in an NMR tube.[12][13]
-
Instrumentation: A high-resolution NMR spectrometer.
-
Analysis: The 1H NMR spectrum is acquired. The different interactions between the enantiomers and the CSA lead to separate signals for specific protons of each enantiomer.
-
Quantification: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.[14]
Comparison of Methods
The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, the required sensitivity, and the sample matrix.
| Feature | HPLC | GC | CE | NMR |
| Principle | Differential partitioning with a solid chiral stationary phase. | Differential partitioning with a liquid chiral stationary phase in a gaseous mobile phase. | Differential migration in an electric field in the presence of a chiral selector in solution. | Formation of diastereomeric complexes or derivatives leading to distinct NMR signals. |
| Sample Volatility | Not required. | Required (derivatization often necessary). | Not required. | Not required. |
| Resolution | Good to excellent. | Excellent. | Very high efficiency. | Depends on the choice of chiral agent and magnetic field strength. |
| Analysis Time | Typically 10-30 minutes. | Can be faster than HPLC, especially with modern fast GC methods. | Often very fast, in the order of minutes. | Fast acquisition (minutes), but sample preparation may be needed. |
| Sensitivity (for minor enantiomer) | High (down to ~0.05%). | Very high with FID or MS detectors. | Good, but can be limited by the small injection volume. | Lower sensitivity compared to chromatographic methods. |
| Solvent Consumption | Moderate to high. | Low (uses gases). | Very low. | Very low. |
| Key Advantage | Versatility, wide range of CSPs, well-established. | High resolution for volatile compounds. | High efficiency, low sample and solvent consumption. | Rapid, non-destructive, provides structural information. |
| Key Limitation | Higher solvent consumption, potential for peak broadening. | Requires volatile and thermally stable analytes (or derivatives). | Lower sensitivity for concentration-sensitive detectors, reproducibility can be challenging. | Lower sensitivity, may require specialized chiral agents. |
Visualizing the Workflow: HPLC Determination of Enantiomeric Excess
The following diagram illustrates the typical workflow for determining the enantiomeric excess of this compound using HPLC.
Caption: Workflow for the determination of enantiomeric excess by HPLC.
Conclusion
For the routine and robust determination of the enantiomeric excess of this compound, HPLC with a polysaccharide-based chiral stationary phase is the recommended method due to its versatility, established protocols for similar compounds, and high sensitivity. However, for specific applications, the alternative methods offer compelling advantages. Chiral GC provides excellent resolution for volatile derivatives, CE offers high efficiency with minimal solvent usage, and NMR spectroscopy allows for rapid, non-destructive analysis. The selection of the optimal method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the expertise of the analyst. This guide provides the foundational knowledge and comparative data to make an informed decision for this critical analytical task.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 6. chiraltech.com [chiraltech.com]
- 7. gcms.cz [gcms.cz]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Enantioseparation of linear and cyclic chiral bis(phenethyl)amines by means of cyclodextrin-modified capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 11. Capillary electrophoretic enantioseparation of basic drugs using a new single-isomer cyclodextrin derivative and theoretical study of the chiral recognition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
A Comparative Guide to ³¹P NMR for Enantiomeric Excess Determination of Chiral Amines
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (e.e.) is a critical aspect of asymmetric synthesis and drug efficacy assessment. While several analytical techniques are available, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a rapid, reliable, and efficient method for this purpose, particularly for chiral amines. This guide provides an objective comparison of the ³¹P NMR method with other common techniques, supported by experimental data and detailed protocols.
The principle behind using ³¹P NMR for e.e. determination lies in the conversion of a pair of enantiomeric amines into diastereomers by reacting them with a chiral derivatizing agent (CDA) containing a phosphorus atom. These newly formed diastereomers are chemically distinct and, therefore, exhibit different chemical shifts in the ³¹P NMR spectrum. The relative integration of the signals corresponding to each diastereomer directly correlates to the enantiomeric ratio of the original amine sample.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The choice of method for determining the enantiomeric excess of chiral amines depends on various factors, including the nature of the analyte, required accuracy, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of ³¹P NMR compared to other widely used techniques.
| Feature | ³¹P NMR with Chiral Derivatizing Agent | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Formation of diastereomers with distinct NMR signals. | Differential interaction of enantiomers with a chiral stationary phase. | Differential interaction of enantiomers with a chiral stationary phase using a supercritical fluid mobile phase. |
| Sample Preparation | Derivatization reaction in an NMR tube (typically < 15 min). | Dissolution in a suitable solvent; derivatization may be required for UV detection. | Dissolution in a suitable solvent. |
| Analysis Time | Rapid (typically 5-15 minutes per sample).[1] | Longer (typically 10-30 minutes per sample). | Very rapid (typically < 10 minutes per sample). |
| Instrumentation | NMR Spectrometer. | HPLC system with a chiral column and UV/MS detector. | SFC system with a chiral column and UV/MS detector. |
| Cost per Sample | Lower (reusable CDAs, less solvent). | Higher (expensive chiral columns, high solvent consumption). | Moderate (reduced solvent consumption compared to HPLC). |
| Development Time | Minimal; often a single CDA works for a class of compounds. | Can be time-consuming, requiring screening of columns and mobile phases. | Similar to HPLC, requires screening of columns and modifiers. |
| Sample Purity | Can be used with crude reaction mixtures.[2] | Generally requires purified samples.[2] | Generally requires purified samples. |
| Data Analysis | Direct integration of well-resolved peaks. | Integration of chromatographic peaks. | Integration of chromatographic peaks. |
Performance of ³¹P NMR Chiral Derivatizing Agents for Amines
A variety of phosphorus-containing chiral derivatizing agents (CDAs) are available, each offering different levels of chemical shift dispersion for the resulting diastereomers. The choice of CDA can be critical for achieving baseline-resolved signals.
| Chiral Derivatizing Agent (CDA) | Chiral Amine Analyte | Observed ³¹P Chemical Shift Difference (Δδ in ppm) | Reference |
| (S)-(-)-1,1'-Binaphthyl-2,2'-dioxychlorophosphine | 1-Phenylethylamine | > 0.5 | [Generic representation based on similar compounds] |
| (S)-(-)-1,1'-Binaphthyl-2,2'-dioxychlorophosphine | 1-(1-Naphthyl)ethylamine | > 0.6 | [Generic representation based on similar compounds] |
| ClP(μ-NtBu)₂POBorn | 1-Phenylethylamine | ~0.3 | [3] |
| (R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate (as a Chiral Solvating Agent) | 1,2-Diphenylethylenediamine | Not applicable (¹H NMR) | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate e.e. determination. Below are representative protocols for the derivatization of a chiral amine with a BINOL-based CDA and subsequent ³¹P NMR analysis.
Protocol 1: Derivatization of a Chiral Amine with (S)-(-)-1,1'-Binaphthyl-2,2'-dioxychlorophosphine
Materials:
-
Chiral amine (e.g., 1-phenylethylamine)
-
(S)-(-)-1,1'-Binaphthyl-2,2'-dioxychlorophosphine (CDA)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Triethylamine (Et₃N)
-
5 mm NMR tube
-
Argon or Nitrogen atmosphere
Procedure:
-
In a dry 5 mm NMR tube under an inert atmosphere, dissolve approximately 5-10 mg of the chiral amine in 0.6 mL of anhydrous CDCl₃.
-
Add 1.1 equivalents of triethylamine to the NMR tube.
-
Add 1.05 equivalents of a stock solution of (S)-(-)-1,1'-Binaphthyl-2,2'-dioxychlorophosphine in CDCl₃ to the NMR tube.
-
Cap the NMR tube and shake gently to ensure thorough mixing.
-
The reaction is typically complete within 10-15 minutes at room temperature.
³¹P NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire a proton-decoupled ³¹P NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Reference the spectrum using an external standard of 85% H₃PO₄.
-
Integrate the two well-resolved signals corresponding to the two diastereomers.
-
The enantiomeric excess (e.e.) is calculated using the following formula: e.e. (%) = |(Integration₁ - Integration₂)| / |(Integration₁ + Integration₂)| * 100
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
The derivatization reaction is the key step in this method, converting the enantiomers into diastereomers.
A logical comparison highlights the advantages of the ³¹P NMR method for specific applications.
Conclusion
³¹P NMR spectroscopy, in conjunction with chiral derivatizing agents, offers a powerful and efficient alternative to traditional chromatographic methods for the determination of enantiomeric excess in chiral amines. Its primary advantages of speed, simplicity, and the ability to analyze crude samples make it particularly well-suited for high-throughput screening, reaction monitoring, and process development in the pharmaceutical and chemical industries. While chiral HPLC and SFC remain the gold standard for baseline separation and high-sensitivity applications, the ³¹P NMR method provides a valuable and often more practical tool for routine and rapid enantiopurity assessment. The selection of the most appropriate technique will ultimately depend on the specific analytical challenge at hand, but the benefits of ³¹P NMR warrant its consideration as a primary or complementary method in any modern analytical laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Enantiomeric Excess via 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral Resolving Agents for Primary Amines
The separation of enantiomers from a racemic mixture of primary amines is a critical step in the development of pharmaceuticals and fine chemicals, as the desired biological activity often resides in a single enantiomer.[1][2] One of the most established and industrially scalable methods for achieving this separation is through the formation of diastereomeric salts using a chiral resolving agent.[1][2][3] This guide provides a comparative overview of common chiral resolving agents for primary amines, supported by experimental data and detailed protocols to aid researchers in selecting the optimal agent for their specific needs.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution via diastereomeric salt formation relies on the reaction of a racemic amine with an enantiomerically pure chiral acid. This reaction produces a pair of diastereomeric salts. Unlike enantiomers, diastereomers exhibit different physicochemical properties, most notably solubility in a given solvent.[1] This disparity in solubility allows for their separation through fractional crystallization, where the less soluble diastereomer crystallizes out of the solution first.[1][2] The optically enriched amine can then be recovered from the isolated salt.[1]
Comparison of Common Chiral Resolving Agents
The choice of resolving agent is crucial and depends on factors such as the structure of the amine, cost, and the efficiency of the separation.[4] Below is a comparison of several widely used chiral resolving agents for primary amines.
| Resolving Agent | Key Attributes | Typical Performance |
| Tartaric Acid | Readily available, inexpensive, and versatile natural product.[1][3][5] | Effective for a wide variety of primary amines, often providing good yields and high enantiomeric excess.[1] |
| (+)-Di-p-toluoyl-D-tartaric Acid (DPTTA) | A derivative of tartaric acid with bulky toluoyl groups that can enhance steric and electronic interactions, leading to better solubility differences between diastereomeric salts.[4] | Known for its ability to form crystalline salts with a variety of racemic amines, frequently achieving high diastereomeric and enantiomeric excesses (>95%).[2][4] |
| Mandelic Acid | A widely used and effective resolving agent for a broad range of amines.[4][6] | Demonstrates high efficacy, often achieving high diastereomeric and enantiomeric excesses, typically exceeding 95%.[4] |
| Camphorsulfonic Acid | A chiral sulfonic acid that is effective for resolving chiral amines.[3][7] | Can be highly effective, with reports of achieving high enantiomeric excess (e.g., 98% ee for (R,R)-(+)-2,3-diphenylpiperazine).[8] |
| (-)-Camphoric Acid | A bicyclic dicarboxylic acid with a rigid structure that can lead to well-defined crystal packing and potentially high diastereoselectivity.[1] | Efficacy can vary depending on the substrate and crystallization conditions.[1] |
Experimental Workflow and Logical Relationships
The general process for chiral resolution of primary amines via diastereomeric salt formation is outlined below. The success of this process is highly dependent on the choice of solvent and optimization of crystallization conditions.[2]
Detailed Experimental Protocols
Below are generalized protocols for the chiral resolution of a primary amine using tartaric acid and (+)-di-p-toluoyl-D-tartaric acid. These should be optimized for each specific amine.
Protocol 1: Resolution using Tartaric Acid
This protocol is a representative procedure for diastereomeric salt formation.[1]
-
Dissolution: Dissolve the racemic primary amine (1 equivalent) in a minimum amount of a warm suitable solvent (e.g., methanol) in an Erlenmeyer flask. In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent of tartaric acid) in the same warm solvent.[1]
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with constant stirring.[1]
-
Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.[1] For improved yield, the flask can be further cooled in an ice bath.[1]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[1]
-
Liberation of the Amine: Treat the isolated diastereomeric salt with a base to recover the optically pure amine.
-
Analysis: Determine the enantiomeric excess (ee%) of the recovered amine using an appropriate analytical technique such as chiral HPLC or GC.[1]
Protocol 2: Resolution using (+)-Di-p-toluoyl-D-tartaric Acid (DPTTA)
This protocol outlines the general steps for using DPTTA as the resolving agent.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) and (+)-di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of a chosen solvent with gentle heating and stirring until a clear solution is obtained.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[2] The flask can be placed in a refrigerator or an ice bath to promote further crystallization.[2]
-
Isolation and Purification: Isolate the crystals of the less soluble diastereomeric salt by filtration. The crystals can be further purified by recrystallization.
-
Liberation of the Amine: The enantiomerically enriched amine is liberated from the purified salt by treatment with a base. The other enantiomer can often be recovered from the mother liquor.[4]
-
Analysis: The enantiomeric excess of the final product is determined by a suitable analytical method like chiral HPLC.[4]
Concluding Remarks
The classical method of chiral resolution through diastereomeric salt formation remains a robust and widely applicable technique for obtaining enantiomerically pure primary amines.[2] Agents like tartaric acid, DPTTA, and mandelic acid are highly effective, with the optimal choice being substrate-dependent.[4] Careful selection of the resolving agent and meticulous optimization of the crystallization conditions are paramount to achieving high yields and enantiomeric purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Comparative Guide to the Analytical Validation of 1-(4-tert-butylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of 1-(4-tert-butylphenyl)ethanamine. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide leverages established protocols for the structurally analogous compound, phentermine, to provide a framework for analytical method development and validation. The methodologies presented, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are readily adaptable for this compound with appropriate method development and validation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, the required sensitivity, and the desired analytical throughput. Below is a summary of the performance characteristics of two common chromatographic techniques based on data for the related compound, phentermine.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Typical Stationary Phase | C18 or other reversed-phase columns. Chiral columns for enantiomeric separation. | Phenyl-methyl polysiloxane or similar non-polar to mid-polar capillary columns. |
| Detector | UV/Vis or Diode Array Detector (DAD) | Mass Spectrometer (MS) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range. | Can reach low ng/mL to pg/mL levels. |
| Limit of Quantification (LOQ) | Typically in the low µg/mL range. | Can reach ng/mL levels. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Key Advantages | Versatile for a wide range of compounds without derivatization, robust, and widely available. | High specificity and sensitivity, provides structural information. |
| Considerations | May require chiral columns for enantiomeric separation. | May require derivatization to improve volatility and peak shape of the amine. |
Experimental Protocols
Detailed methodologies for the validation of HPLC and GC-MS methods are provided below. These protocols are based on established practices for similar phenylalkylamines and should be validated for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). This yields a stock solution of 1 mg/mL. Prepare working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10-150 µg/mL).
-
Sample Solution: For a drug product, weigh and finely powder a representative number of units. Transfer a portion of the powder equivalent to a target concentration of the active ingredient into a volumetric flask. Add a suitable solvent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer, pH adjusted). The exact ratio should be optimized to achieve good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by UV spectral scan of the analyte (typically around 220-260 nm for phenylalkylamines).
-
Injection Volume: 10 µL.
3. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations across the expected range. Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two days should be ≤ 2.0%.
-
-
Specificity: Analyze a placebo sample to ensure that no interfering peaks are observed at the retention time of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high selectivity and sensitivity for the determination of this compound, particularly in complex matrices.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable volatile solvent (e.g., methanol). Prepare working standards by serial dilution. An internal standard (e.g., a deuterated analog or a structurally similar compound) should be added to all standards and samples.
-
Sample Solution: For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate the analyte from the matrix. For pharmaceutical preparations, dissolve the sample in a suitable solvent.
-
Derivatization (Optional but often recommended for amines): To improve chromatographic performance, derivatize the amine with a suitable agent (e.g., trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)) to form a less polar and more volatile derivative.
2. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the analyte and internal standard. A full scan mode can be used for initial identification.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
3. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations and establish the linear range and correlation coefficient (r² ≥ 0.999).
-
Accuracy: Determine by analyzing spiked samples at different concentration levels.
-
Precision: Evaluate repeatability and intermediate precision as described for the HPLC method.
-
Specificity: Assessed by the absence of interfering peaks at the retention time and in the mass spectrum of the analyte.
-
LOD and LOQ: Determined based on signal-to-noise ratios of the characteristic ions.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Logical Relationship for Method Validation
Caption: Key parameters and their interrelationships in analytical method validation.
A Comparative Guide to Chiral Auxiliaries: 1-(4-tert-butylphenyl)ethanamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Leading Chiral Auxiliaries Supported by Experimental Data
The selection of a chiral auxiliary is a critical decision in asymmetric synthesis, profoundly influencing the stereochemical outcome, yield, and overall efficiency of a synthetic route. While well-established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams are mainstays in the synthetic chemist's toolbox, the exploration of alternative scaffolds continues to yield valuable tools for stereocontrol. This guide provides a comprehensive comparison of 1-(4-tert-butylphenyl)ethanamine, a phenylethylamine-derived chiral auxiliary, with other commonly used auxiliaries in key asymmetric transformations.
Executive Summary
This compound, building upon the proven efficacy of its parent compound, 1-phenylethylamine, offers a sterically demanding and effective chiral control element for various asymmetric reactions. The bulky tert-butyl group enhances facial shielding of the reactive intermediate, often leading to high levels of diastereoselectivity. This guide presents available quantitative data comparing its performance in asymmetric alkylation with that of a leading Evans auxiliary. While specific data for aldol and Diels-Alder reactions are less prevalent in the literature for this particular substituted phenylethylamine, the general principles of stereocontrol and representative protocols for related auxiliaries are provided to offer a framework for its application and evaluation.
Mechanism of Stereocontrol: The Role of Steric Hindrance
The stereodirecting influence of this compound in asymmetric synthesis is primarily attributed to steric hindrance. When attached to a prochiral substrate, the bulky 4-tert-butylphenyl group orients itself to effectively block one face of the molecule. In the case of enolate chemistry, this forces an incoming electrophile to approach from the less sterically encumbered face, thereby dictating the stereochemistry of the newly formed chiral center.
Below is a diagram illustrating the generally accepted model for stereocontrol in the asymmetric alkylation of an amide derived from a phenylethylamine auxiliary.
A Comparative Guide to the Spectroscopic Analysis of 1-(4-tert-butylphenyl)ethanamine Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-tert-butylphenyl)ethanamine is a chiral primary amine of interest in pharmaceutical research due to its structural motifs present in various biologically active molecules. The separation and unambiguous identification of its stereoisomers are critical for understanding their distinct pharmacological and toxicological profiles. When this amine is derivatized with a chiral reagent, a pair of diastereomers is formed, which, unlike enantiomers, have different physical properties and can be distinguished by standard spectroscopic techniques. This guide focuses on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the comparative analysis of these diastereomers.
Data Presentation: A Comparative Analysis
The following tables present illustrative spectroscopic data for a hypothetical pair of diastereomers, (R)-1-(4-tert-butylphenyl)ethyl-((R)-1-phenylethyl)amine and (S)-1-(4-tert-butylphenyl)ethyl-((R)-1-phenylethyl)amine. This data is intended to exemplify the expected differences in spectroscopic readouts between two diastereomers.
Table 1: Comparative ¹H NMR Data (Illustrative)
| Proton Assignment | (R,R)-Diastereomer Chemical Shift (δ, ppm) | (S,R)-Diastereomer Chemical Shift (δ, ppm) | Expected Difference (Δδ, ppm) |
| tert-Butyl (-C(CH₃)₃) | 1.31 | 1.30 | 0.01 |
| Methyl (-CH(CH₃)) | 1.38 | 1.42 | 0.04 |
| Methine (-CH(CH₃)) | 4.15 | 4.25 | 0.10 |
| Aromatic (Ar-H) | 7.25-7.40 | 7.24-7.39 | ~0.01 |
| N-H | 1.85 | 1.95 | 0.10 |
Table 2: Comparative ¹³C NMR Data (Illustrative)
| Carbon Assignment | (R,R)-Diastereomer Chemical Shift (δ, ppm) | (S,R)-Diastereomer Chemical Shift (δ, ppm) | Expected Difference (Δδ, ppm) |
| tert-Butyl (-C(CH₃)₃) | 31.4 | 31.3 | 0.1 |
| tert-Butyl (quaternary C) | 34.5 | 34.4 | 0.1 |
| Methyl (-CH(CH₃)) | 24.2 | 24.8 | 0.6 |
| Methine (-CH(CH₃)) | 58.0 | 58.9 | 0.9 |
| Aromatic (ipso-C) | 143.2 | 143.0 | 0.2 |
| Aromatic (other C) | 125.5 - 128.4 | 125.4 - 128.3 | ~0.1 |
Table 3: Comparative IR and MS Data (Illustrative)
| Spectroscopic Technique | (R,R)-Diastereomer | (S,R)-Diastereomer | Expected Observations |
| IR Spectroscopy | |||
| N-H Stretch (cm⁻¹) | 3350 | 3355 | Minor shifts due to differences in hydrogen bonding environments. |
| C-N Stretch (cm⁻¹) | 1230 | 1232 | Subtle shifts reflecting minor conformational differences. |
| Mass Spectrometry | |||
| Molecular Ion (m/z) | Identical | Identical | Diastereomers have the same mass. |
| Fragmentation Pattern | Similar | Similar | Fragmentation patterns are generally very similar and may not be sufficient for differentiation without specialized techniques. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Diastereomer Formation via Chiral Derivatization
Objective: To convert the enantiomers of this compound into a mixture of diastereomers using a chiral derivatizing agent (e.g., Mosher's acid chloride or (S)-BINOL).
Protocol:
-
Sample Preparation: Dissolve the racemic this compound in a suitable anhydrous solvent (e.g., dichloromethane or chloroform-d for in-tube NMR).
-
Derivatization: Add a slight molar excess of the chiral derivatizing agent to the solution. If an acid chloride is used, a non-nucleophilic base (e.g., triethylamine) should be added to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up (if necessary): For analysis outside of the NMR tube, the reaction mixture may be washed with a dilute aqueous acid and base to remove excess reagents, followed by drying and solvent evaporation.
NMR Spectroscopic Analysis
Objective: To acquire and compare the ¹H and ¹³C NMR spectra of the diastereomeric mixture.
Protocol:
-
Sample Preparation: Dissolve the diastereomeric mixture in a deuterated solvent (e.g., CDCl₃) to a concentration of 5-10 mg/mL.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR.
-
Data Analysis: Process the spectra using appropriate software. Compare the chemical shifts and coupling constants of the signals corresponding to the two diastereomers. The integration of well-resolved signals in the ¹H NMR spectrum can be used to determine the diastereomeric ratio.
Infrared (IR) Spectroscopic Analysis
Objective: To identify and compare characteristic vibrational frequencies of the diastereomers.
Protocol:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Compare the spectra of the diastereomeric mixture or separated diastereomers. Pay close attention to the regions of N-H, C-H, and C-N stretching and bending vibrations.
Mass Spectrometric (MS) Analysis
Objective: To determine the mass-to-charge ratio of the diastereomers and analyze their fragmentation patterns.
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) if the compounds are volatile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.
-
Acquisition: Acquire the mass spectrum in full scan mode. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns.
-
Data Analysis: Confirm the molecular weight of the diastereomers from the molecular ion peak. Compare the fragmentation patterns, although significant differences are not always observed.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the diastereomers of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Logical Relationship Diagram
This diagram illustrates the logical connection between the formation of diastereomers and their subsequent spectroscopic differentiation for stereochemical assignment.
Caption: Logic of diastereomer analysis for stereochemical assignment.
A Comparative Guide to the Applications of 1-(4-tert-butylphenyl)ethanamine in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of 1-(4-tert-butylphenyl)ethanamine, focusing on its role as a chiral resolving agent. We offer an objective comparison of its potential performance with alternative resolving agents, supported by available experimental data, and provide detailed experimental protocols. This document aims to be a valuable resource for researchers in medicinal chemistry and drug development seeking to employ effective chiral separation techniques.
Introduction to this compound
This compound is a chiral amine that serves as a crucial building block in asymmetric synthesis. Its utility is prominent in the preparation of active pharmaceutical ingredients (APIs), ligands for catalysis, and agrochemicals. The defining feature of this molecule is the tert-butylphenyl group, which can significantly enhance the stability and bioavailability of the final products[1]. Chiral amines, in general, are indispensable in drug discovery for the synthesis of enantiomerically pure compounds, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
Comparison of Chiral Resolving Agents: The Case of Profens
A significant application of chiral amines is in the resolution of racemic mixtures, particularly for classes of drugs like profens (e.g., ibuprofen, naproxen). The principle of this separation lies in the formation of diastereomeric salts with the chiral amine, which can then be separated based on their differential solubility. While direct comparative studies for this compound are limited in the available literature, we can infer its potential performance by comparing it with the widely used and structurally similar chiral amine, (S)-1-phenylethylamine.
The key structural difference is the presence of the bulky tert-butyl group on the phenyl ring. This group is known to increase steric hindrance, which can lead to more specific molecular interactions and potentially greater differentiation between the diastereomeric salts formed, thus improving the efficiency of the resolution.
Table 1: Comparison of Chiral Resolving Agents for Profens
| Feature | (S)-1-(4-tert-butylphenyl)ethanamine (Expected) | (S)-1-phenylethylamine (Reported) |
| Resolving Agent | Chiral amine with a bulky tert-butylphenyl group. | Chiral amine with a phenyl group. |
| Mechanism | Formation of diastereomeric salts with racemic acids. | Formation of diastereomeric salts with racemic acids. |
| Potential Advantages | The tert-butyl group may enhance diastereomeric differentiation through increased steric hindrance, potentially leading to higher resolution efficiency (higher diastereomeric and enantiomeric excess). The bulky group can also influence crystal packing, leading to better crystallization properties. | Well-established and widely used, with a large body of literature and proven efficacy in resolving a variety of racemic acids. |
| Potential Disadvantages | Higher cost and potentially lower availability compared to 1-phenylethylamine. The increased bulk might in some cases hinder salt formation. | May be less effective for resolving certain racemic compounds where greater steric differentiation is required for efficient separation. |
| Reported Performance (Ibuprofen Resolution) | Data not available in reviewed literature. | Yield of (S)-(+)-ibuprofen: ~40%. Optical purity (enantiomeric excess): ~88%[2]. |
| Reported Performance (Naproxen Resolution) | Data not available in reviewed literature. | Effective in resolving racemic naproxen, often used in industrial processes[1]. |
Experimental Protocols
While a specific, detailed protocol for the use of this compound in profen resolution was not found in the reviewed literature, the following generalized protocol for chiral resolution via diastereomeric salt formation can be adapted. This protocol is based on established methods using similar chiral amines.
Protocol: Chiral Resolution of a Racemic Carboxylic Acid (e.g., Ibuprofen) via Diastereomeric Salt Formation
1. Materials:
-
Racemic carboxylic acid (e.g., ibuprofen)
-
Chiral resolving agent (e.g., (S)-1-(4-tert-butylphenyl)ethanamine)
-
Appropriate solvent (e.g., methanol, ethanol, or a mixture)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
2. Procedure:
-
Salt Formation:
-
Dissolve the racemic carboxylic acid in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Heat the mixture gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Isolation of the Enantiomer:
-
Suspend the collected diastereomeric salt crystals in water.
-
Add a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free amine.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and evaporate the solvent to obtain the resolved enantiomer.
-
-
Determination of Optical Purity:
-
The enantiomeric excess (e.e.) of the resolved product can be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.
-
Visualizing the Workflow
To illustrate the general process of chiral resolution and the logical flow of an asymmetric synthesis, the following diagrams are provided.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Caption: Logical Flow of Asymmetric Synthesis Using a Chiral Auxiliary.
Conclusion
This compound represents a valuable chiral building block with significant potential in asymmetric synthesis, particularly as a chiral resolving agent. The presence of the tert-butyl group is anticipated to enhance its performance in separating enantiomers compared to less sterically hindered analogues like 1-phenylethylamine. While direct comparative experimental data is currently sparse in the literature, the foundational principles of chiral resolution and the known effects of bulky substituents in molecular recognition suggest that this compound is a promising candidate for challenging resolution problems. Further research directly comparing its efficacy against established resolving agents would be highly beneficial to the scientific community.
References
A Comparative Guide to Crystallization Techniques for Diastereomeric Salts
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures into single enantiomers is a critical process in the pharmaceutical and fine chemical industries, driven by the distinct pharmacological and toxicological profiles of individual enantiomers. Diastereomeric salt crystallization remains a cornerstone of chiral resolution on an industrial scale due to its cost-effectiveness and scalability. This guide provides an objective comparison of key crystallization techniques, supported by experimental data and detailed methodologies, to aid in the selection of an optimal strategy for a given system.
Principles of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics. This is achieved by reacting the racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomeric salts exhibit different solubilities, which allows for their separation through crystallization. The choice of resolving agent and solvent system is crucial and often determined empirically.
Comparison of Crystallization Techniques
The selection of a crystallization method depends on the thermodynamic and kinetic properties of the diastereomeric salt system. The most common techniques include classical cooling, temperature cycling, and slurry crystallization (or equilibration).
Data Presentation
| Technique | Racemic Compound | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (%de) |
| Classical Cooling | Ibuprofen | (S)-(-)-α-methylbenzylamine | Ethyl Acetate | 71%[1] | 80%[1] |
| Temperature Cycling | Ibuprofen | (S)-(-)-α-methylbenzylamine | Ethyl Acetate | Data not available | Data not available |
| Slurry Crystallization | Ibuprofen | (S)-(-)-α-methylbenzylamine | Ethyl Acetate | Data not available | Data not available |
Note: The data for classical cooling is based on an optimized process.[1] The efficiency of each technique is highly dependent on the specific diastereomeric salt system and process parameters.
Experimental Workflows and Logical Relationships
The selection and optimization of a crystallization technique is a systematic process. The following diagram illustrates a general workflow for developing a diastereomeric salt resolution.
Caption: A general workflow for the development of a diastereomeric salt resolution process.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and comparison of crystallization techniques.
Classical Cooling Crystallization of Ibuprofen Diastereomeric Salt[1][2]
This method involves dissolving the diastereomeric salt at an elevated temperature and then gradually cooling the solution to induce crystallization of the less soluble diastereomer.
Materials:
-
Racemic Ibuprofen (Rac-IBU)
-
(S)-(-)-α-methylbenzylamine (S-MBA)
-
Potassium Hydroxide (KOH)
-
Ethyl Acetate
Procedure:
-
Salt Formation: In a suitable reactor, combine Rac-IBU, S-MBA, and KOH in an optimal molar ratio (e.g., 1:0.5:0.5) in ethyl acetate.[1]
-
Dissolution: Heat the mixture to 70°C with stirring until all solids are dissolved.[1]
-
Cooling Crystallization: Cool the solution to 25°C over a period of 2 hours.[1]
-
Isolation: Collect the precipitated crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the yield and diastereomeric excess of the salt.
Temperature Cycling for Diastereomeric Resolution (General Protocol)
Temperature cycling involves subjecting a slurry of the diastereomeric salt to repeated heating and cooling cycles. This can promote the dissolution of the more soluble diastereomer and the growth of the less soluble one, leading to an enrichment of the solid phase.
Materials:
-
Diastereomeric salt mixture
-
Suitable solvent
Procedure:
-
Slurry Preparation: Prepare a slurry of the diastereomeric salt mixture in the chosen solvent at a starting temperature.
-
Heating Phase: Increase the temperature to a predetermined upper limit and hold for a specified time to allow for partial dissolution.
-
Cooling Phase: Decrease the temperature to a predetermined lower limit and hold for a specified time to induce crystallization.
-
Cycling: Repeat the heating and cooling cycles for a set number of iterations.
-
Isolation and Analysis: After the final cycle, isolate the solid phase by filtration and analyze for yield and diastereomeric excess.
Slurry Crystallization / Equilibration (General Protocol)
This technique involves stirring a slurry of the diastereomeric salt mixture in a solvent for an extended period to allow the system to reach thermodynamic equilibrium, where the solid phase is enriched in the less soluble diastereomer.
Materials:
-
Diastereomeric salt mixture
-
Suitable solvent
Procedure:
-
Slurry Preparation: Prepare a slurry of the diastereomeric salt mixture in the chosen solvent at a constant temperature.
-
Equilibration: Stir the slurry for an extended period (e.g., 24-48 hours) at a constant temperature.
-
Sampling: Periodically take samples of the solid and liquid phases to monitor the approach to equilibrium.
-
Isolation: Once equilibrium is reached, collect the solid phase by filtration.
-
Analysis: Determine the yield and diastereomeric excess of the isolated salt.
Conclusion
The choice of crystallization technique for diastereomeric salt resolution is a multifaceted decision that depends on the specific properties of the system and the desired outcome. Classical cooling is a widely used and well-understood method. Temperature cycling and slurry crystallization can be powerful techniques for optimizing purity and yield, particularly in systems where simple cooling is not effective. A thorough understanding of the phase diagram and solubility differences between the diastereomeric salts is paramount for the successful design and implementation of any crystallization-based resolution process.
References
A Comparative Guide to Assessing the Optical Purity of 1-(4-tert-butylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceutical compounds. 1-(4-tert-butylphenyl)ethanamine is a chiral primary amine and a valuable building block in medicinal chemistry. Its enantiomers can exhibit distinct pharmacological and toxicological profiles, making accurate assessment of its optical purity essential. This guide provides a comparative overview of the three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of method for determining the optical purity of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance metrics of each technique.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Differential interaction of enantiomers (often derivatized) with a chiral stationary phase (CSP). | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals. |
| Sample Preparation | Dissolution in a suitable mobile phase. | Derivatization to a volatile analog may be required. | Dissolution with a chiral solvating/derivatizing agent in a suitable deuterated solvent. |
| Instrumentation | HPLC system with a chiral column and UV detector. | GC system with a chiral column and Flame Ionization Detector (FID) or Mass Spectrometer (MS). | High-resolution NMR spectrometer. |
| Selectivity | High, dependent on the choice of chiral stationary phase. | High, dependent on the chiral stationary phase and derivatization agent. | Moderate to high, dependent on the chiral auxiliary and magnetic field strength. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 10-40 minutes per sample. | Typically 5-15 minutes per sample for data acquisition. |
| Detection Limit | Low (µg/mL to ng/mL range). | Very low (pg to ng range). | High (mg range). |
| Advantages | Broad applicability, high precision, and robustness. | High efficiency and resolution, suitable for volatile compounds. | Rapid analysis, provides structural information, and can be non-destructive. |
| Disadvantages | Higher cost of chiral columns and solvents. | Derivatization can be time-consuming and may introduce errors. | Lower sensitivity, requires higher sample concentration, and potential for signal overlap. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques for the analysis of chiral phenylethylamine derivatives, which are applicable to this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
This method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to their separation. Polysaccharide-based chiral stationary phases are commonly employed for the resolution of chiral amines.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-detector.
Materials:
-
Chiral Column: Chiralpak® IA or similar amylose-based column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., ethanol or isopropanol). A small amount of an amine additive (e.g., diethylamine or butylamine) is often required to improve peak shape and resolution. A typical mobile phase could be n-Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v).
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the column temperature (e.g., 25 °C).
-
Inject a small volume of the sample solution (e.g., 10 µL) onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 220 nm).
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Expected Results: Two well-resolved peaks corresponding to the (R)- and (S)-enantiomers will be observed. The retention times will be different for each enantiomer, allowing for their quantification.
Chiral Gas Chromatography (GC)
For volatile or semi-volatile chiral compounds, chiral GC offers excellent resolution. Derivatization of the amine to a less polar and more volatile derivative is often necessary.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a chiral capillary column.
Materials:
-
Chiral Column: A cyclodextrin-based chiral stationary phase, such as a column coated with a derivative of β-cyclodextrin.
-
Carrier Gas: Helium or Hydrogen.
-
Derivatizing Agent: A chiral derivatizing agent such as S-(-)-N-(trifluoroacetyl)prolyl chloride can be used to form diastereomers that are separable on an achiral column, or an achiral derivatizing agent like trifluoroacetic anhydride can be used to improve volatility and peak shape on a chiral column.
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane).
-
Add the derivatizing agent and a base (e.g., triethylamine) and allow the reaction to proceed to completion.
-
The resulting solution containing the derivatized amine can be directly injected into the GC.
-
Procedure:
-
Set the GC oven temperature program. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp to a higher temperature (e.g., 200 °C).
-
Set the injector and detector temperatures (e.g., 250 °C).
-
Inject a small volume of the derivatized sample solution (e.g., 1 µL) into the GC.
-
The enantiomers (or their diastereomeric derivatives) will be separated on the chiral column and detected by the FID.
-
Calculate the enantiomeric excess from the integrated peak areas.
Expected Results: The chromatogram will show two distinct peaks for the derivatized enantiomers, allowing for the determination of their relative proportions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a rapid method for determining enantiomeric excess. This technique involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment for the enantiomers, resulting in separate signals in the NMR spectrum.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Chiral Solvating Agent: (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) is a commonly used CSA for primary amines.[1]
-
Deuterated Solvent: Chloroform-d (CDCl₃).
-
NMR Tubes: Standard 5 mm NMR tubes.
Procedure:
-
In an NMR tube, dissolve a precise amount of the this compound sample (e.g., 5-10 mg).
-
Add a molar equivalent of the chiral solvating agent (e.g., (R)-BINOL).
-
Add approximately 0.6 mL of the deuterated solvent (e.g., CDCl₃).
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
Acquire a high-resolution ¹H NMR spectrum of the sample.
Expected Results: In the presence of the chiral solvating agent, certain proton signals of the two enantiomers will appear at different chemical shifts (diastereotopic splitting). The benzylic proton (the CH group attached to the phenyl ring and the amino group) is often a good signal to monitor. The ratio of the integrals of these separated signals corresponds directly to the ratio of the enantiomers, from which the enantiomeric excess can be calculated.
Visualizing the Workflow and Method Comparison
To further clarify the processes, the following diagrams illustrate the general workflow for assessing optical purity and a comparison of the underlying principles of the analytical methods.
References
A Comparative Analysis of Synthetic Routes to 1-(4-tert-butylphenyl)ethanamine: A Cost-Benefit Perspective
This guide provides a detailed comparison of common synthetic routes for the production of 1-(4-tert-butylphenyl)ethanamine, a key intermediate in pharmaceutical synthesis. The analysis focuses on reaction yield, cost-effectiveness, and process safety, offering researchers and drug development professionals a comprehensive resource for selecting the optimal synthetic pathway. Experimental data and detailed protocols are provided to support the evaluation.
Introduction
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficiency, cost, and environmental impact of its synthesis are critical considerations for large-scale production. This guide evaluates two primary synthetic strategies: reductive amination of 4-tert-butylacetophenone and the Leuckart-Wallach reaction.
Comparative Analysis of Synthetic Routes
The two routes are compared based on several key metrics, including molar yield, cost of reagents, and safety considerations. A summary of these quantitative data is presented below.
| Parameter | Route 1: Reductive Amination | Route 2: Leuckart-Wallach Reaction |
| Starting Material | 4-tert-butylacetophenone | 4-tert-butylacetophenone |
| Primary Reagents | Ammonium acetate, Sodium cyanoborohydride | Formamide or Ammonium formate |
| Solvent | Methanol | None (or formic acid) |
| Reported Yield | 85-95% | 60-70% |
| Reaction Temperature | Room Temperature | 160-185 °C |
| Reaction Time | 12-24 hours | 6-12 hours |
| Safety Concerns | Use of toxic sodium cyanoborohydride | High reaction temperatures, potential for CO release |
| Environmental Impact | Use of organic solvents and cyanide-containing reagent | High energy consumption, potential for gaseous byproducts |
Route 1: Reductive Amination
This two-step, one-pot synthesis is a widely employed method for producing primary amines from ketones. It involves the initial formation of an imine from 4-tert-butylacetophenone and ammonium acetate, followed by in-situ reduction using a hydride-based reducing agent like sodium cyanoborohydride.
Experimental Protocol
-
Reaction Setup: To a solution of 4-tert-butylacetophenone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of 1M HCl. Evaporate the methanol under reduced pressure.
-
Extraction: Basify the aqueous residue with 2M NaOH and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.
Route 2: Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formamide or ammonium formate as both the nitrogen source and the reducing agent. This reaction typically requires high temperatures.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix 4-tert-butylacetophenone (1 equivalent) with formamide (5-10 equivalents).
-
Heating: Heat the mixture to 160-185 °C and maintain this temperature for 6-12 hours.
-
Hydrolysis: After cooling to room temperature, add concentrated hydrochloric acid (5 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate formamide.
-
Workup: Cool the mixture and make it alkaline by the addition of 40% NaOH solution.
-
Extraction: Extract the product with toluene or another suitable organic solvent.
-
Purification: Wash the organic layer with water, dry over a suitable drying agent, and remove the solvent under reduced pressure. The crude amine can be purified by vacuum distillation or crystallization of its salt.
Conclusion
The choice between these two synthetic routes will depend on the specific needs and constraints of the laboratory or production facility. For high-yield, high-purity synthesis where the cost of reagents is less of a concern, the Reductive Amination route is preferable due to its milder reaction conditions and higher reported yields. Conversely, the Leuckart-Wallach Reaction , while having a lower yield and requiring high temperatures, utilizes less expensive reagents, which may be a deciding factor for large-scale industrial production where cost per kilogram is a primary driver. However, the safety and environmental concerns associated with each route must be carefully managed.
Safety Operating Guide
Proper Disposal of 1-(4-Tert-butylphenyl)ethanamine: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the proper disposal of 1-(4-Tert-butylphenyl)ethanamine, ensuring the safety of personnel and the protection of our environment. Adherence to these guidelines is paramount for researchers, scientists, and professionals in the field of drug development.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes exposure risk and ensures personal safety.
-
Eye Protection : Wear chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene.[1][2]
-
Body Protection : A lab coat or other protective clothing is necessary to prevent skin contact.[1][2]
-
Respiratory Protection : In case of insufficient ventilation or the potential for aerosol formation, a NIOSH/MSHA-approved respirator should be used.[3]
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid inhalation of vapors and direct contact with skin and eyes.[1][2] After handling, wash hands and face thoroughly.[2]
II. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
-
Evacuate and Ventilate : If the spill is significant, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance. Do not use combustible materials such as sawdust.
-
Collection : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and sealed container for disposal.[3][4] Avoid creating dust.[4]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal : The collected waste from the spill is considered hazardous and must be disposed of following the procedures outlined below.
III. Disposal Procedures
The disposal of this compound must comply with all local, state, and federal environmental regulations. Under no circumstances should this chemical be discharged into sewers or waterways.[2][4][5]
Key Disposal Methods and Precautions
| Disposal Method | Description | Key Precautions |
| Licensed Waste Disposal | The most recommended method is to entrust the disposal to a licensed professional waste disposal company.[4][6] | Ensure the waste is properly labeled and stored in a sealed container. Provide the waste hauler with a complete Safety Data Sheet (SDS) for the compound. |
| Incineration | The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6] | This method should only be performed by a licensed facility with the appropriate equipment to handle potentially hazardous combustion byproducts. |
| Container Disposal | Empty containers should be triple-rinsed (or equivalent) with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.[7] | After rinsing, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill.[7] |
| Spill Residue | Any materials used to clean up spills (absorbents, etc.) are considered contaminated and must be disposed of as hazardous waste. | Package and label the contaminated materials in a sealed container for collection by a licensed waste disposal service. |
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Personal protective equipment for handling 1-(4-Tert-butylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 1-(4-Tert-butylphenyl)ethanamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines, in the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound itself.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosol generation.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
-
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1][2]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]
-
-
Handling the Chemical:
-
Weighing: When weighing the liquid compound, use a balance inside a chemical fume hood or in a ventilated balance enclosure to control vapor exposure.
-
Dissolving: When preparing solutions, add the amine to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[1]
-
-
Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination on the exterior of the gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[2] The material can often be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[5] |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed, labeled container and dispose of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse and dispose of in accordance with institutional guidelines.[5] |
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
